LUF5831
描述
属性
分子式 |
C15H12N4O2S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |
InChI 键 |
GYIHPWFWFRELQC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
LUF5831: A Technical Guide for the Adenosine A1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LUF5831, a non-adenosine partial agonist for the adenosine (B11128) A1 receptor (A1R). This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the A1R. This document compiles available quantitative data, details key experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and the Adenosine A1 Receptor
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) ubiquitously expressed throughout the human body, with significant roles in the cardiovascular, central nervous, and renal systems.[1] Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neuronal excitability.[1] this compound is a synthetic, non-ribose ligand that acts as a partial agonist at the human adenosine A1 receptor.[2] Its distinct structure and partial agonism make it a subject of interest for therapeutic development and for dissecting the complexities of A1R signaling.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the human adenosine A1 receptor.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| Kᵢ | Wild-Type Human Adenosine A₁ | 18 | [3] |
| Kᵢ | Mutant (T277A) Human Adenosine A₁ | 122 ± 22 | [2] |
Table 2: Functional Activity of this compound (cAMP Inhibition Assay)
| Parameter | This compound | CPA (Full Agonist) | Reference |
| Maximal Inhibition of Forskolin-Stimulated cAMP Production | 37 ± 1% | 66 ± 5% | [2] |
Note: A specific EC₅₀ or IC₅₀ value for this compound's potency in functional assays was not reported in the primary literature reviewed.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gᵢ/Gₒ).[4] This leads to the dissociation of the G protein into its α and βγ subunits, which then modulate various downstream effectors.
The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit N-, P/Q-, and R-type voltage-gated calcium channels, reducing calcium influx.[1] Additionally, A1R activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4]
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional potency.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of this compound for the adenosine A1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]DPCPX.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled A1R antagonist like DPCPX).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1R in ice-cold buffer, centrifuge to pellet the membranes, and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]DPCPX to all wells.
-
Add increasing concentrations of unlabeled this compound to the competition wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of unlabeled DPCPX.
-
Incubation: Add the membrane preparation to each well to start the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7][8]
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), thereby determining its functional potency and efficacy as a partial agonist.
Materials:
-
Intact cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound in the presence of a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified duration (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration (or signal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (or EC₅₀ for inhibition) and the maximal inhibitory effect (Eₘₐₓ).
Experimental Workflow for A1R Agonist Characterization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel adenosine A1 receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ahajournals.org [ahajournals.org]
- 8. storage.imrpress.com [storage.imrpress.com]
what is LUF5831 compound
An In-depth Technical Guide to LUF5831: A Novel Allosteric Agonist of the Adenosine (B11128) A1 Receptor
Introduction
This compound is a novel, non-adenosine-like small molecule that acts as an allosteric agonist at the adenosine A1 receptor.[1] Its unique mechanism of action and pharmacological profile distinguish it from traditional orthosteric agonists, presenting a promising avenue for therapeutic intervention in conditions where modulation of the adenosine system is desired. This document provides a comprehensive overview of the available technical information on this compound, including its chemical properties, mechanism of action, and the experimental findings that underpin our current understanding of this compound.
Chemical Properties
This compound is identified by the InChIKey GYIHPWFWFRELQC-UHFFFAOYSA-N.[1] It is registered in several chemical and pharmacological databases, including ChEMBL (CHEMBL175788) and PubChem (135494270).[1]
| Identifier | Value |
| InChIKey | GYIHPWFWFRELQC-UHFFFAOYSA-N |
| ChEMBL ID | CHEMBL175788 |
| PubChem CID | 135494270 |
Mechanism of Action
This compound functions as an allosteric agonist of the adenosine A1 receptor.[1] Unlike endogenous agonists like adenosine, which bind to the primary (orthosteric) binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event modulates the receptor's function, leading to its activation. A key study highlighted the allosteric modulation, thermodynamics, and binding characteristics of this compound to both wild-type and mutant (T277A) adenosine A1 receptors.[1] This suggests that the threonine residue at position 277 may be crucial for its allosteric binding or the conformational changes required for receptor activation.
The compound is part of a series of ligands that exhibit a notable agonistic-antagonistic profile at the adenosine A1 receptor, indicating a complex interaction with the receptor that can be finely tuned.[1]
Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate other signaling cascades, such as those involving phospholipase C and ion channels. The allosteric agonism of this compound is expected to trigger these downstream signaling events.
Caption: Proposed signaling pathway for this compound at the adenosine A1 receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound would typically involve radioligand binding assays and functional assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor and to characterize its allosteric interaction with orthosteric ligands.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine A1 receptor (e.g., CHO-K1 cells stably expressing the human adenosine A1 receptor).
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]DPCPX) in the absence and presence of increasing concentrations of this compound.
-
Saturation Binding: To determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand, saturation binding experiments are performed with increasing concentrations of the radioligand in the presence of a fixed concentration of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Allosteric effects are determined by analyzing the changes in the Kd and Bmax of the orthosteric ligand.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at the adenosine A1 receptor.
Methodology:
-
Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density.
-
Assay: Cells are pre-incubated with an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production.
-
Compound Treatment: Cells are then treated with increasing concentrations of this compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis of the concentration-response curve.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant tool for studying the pharmacology of the adenosine A1 receptor. Its allosteric agonist properties offer a differentiated mechanism of action that could be exploited for therapeutic benefit, potentially offering advantages in terms of safety and efficacy over traditional orthosteric agonists. Further research is warranted to fully elucidate its in vivo pharmacological effects and therapeutic potential.
References
LUF5831: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and experimental methodologies related to LUF5831, a notable partial agonist of the adenosine (B11128) A1 receptor.
Chemical Structure and Properties
This compound is a non-adenosine-like small molecule agonist for the adenosine A1 receptor.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile | [1] |
| CAS Number | 333963-57-8 | [2] |
| Molecular Formula | C15H12N4O2S | [2] |
| Molecular Weight | 312.35 g/mol | [2] |
| SMILES | N#CC1=C(C2=CC=C(O)C=C2)C(C#N)=C(SCCO)N=C1N | [2] |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| cLogP | 1.86 | PubChem |
| Topological Polar Surface Area | 126.95 Ų | PubChem |
Pharmacological Profile
This compound acts as a partial agonist at the human adenosine A1 receptor.[2] Its binding is characterized as entropy-driven.[2]
Table 2: Pharmacological Data for this compound at the Human Adenosine A1 Receptor
| Parameter | Value | Description | Source |
| Binding Affinity (Ki) | 18 nM | A measure of the concentration of this compound required to occupy 50% of the adenosine A1 receptors in a radioligand binding assay. | [1] |
| Efficacy (cAMP inhibition) | 37 ± 1% | The submaximal inhibition of forskolin-induced cAMP production compared to the full agonist CPA (66 ± 5%). This demonstrates its partial agonist nature. | [2] |
| Binding to mutant (T277A) A1 receptor (Ki) | 122 ± 22 nM | This compound retains binding affinity for this mutant receptor, unlike the full agonist CPA. | [2] |
Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Adenosine A1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of this compound to the adenosine A1 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled adenosine A1 receptor antagonist (e.g., [3H]DPCPX) and a range of concentrations of the unlabeled test compound (this compound). The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to determine the functional efficacy of this compound by measuring its effect on cAMP production.
Detailed Methodology:
-
Cell Culture and Plating: Cells expressing the adenosine A1 receptor are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound. A full agonist (e.g., CPA) is used as a positive control.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for this compound and the full agonist are plotted, and the EC50 (concentration for 50% of maximal effect) and the maximal effect (Emax) are determined. The efficacy of this compound is expressed as a percentage of the maximal effect of the full agonist.
Conclusion
This compound is a valuable research tool for studying the adenosine A1 receptor. Its distinct profile as a non-adenosine-like partial agonist provides a unique means to investigate the therapeutic potential of modulating the adenosinergic system. The data and protocols presented in this guide are intended to facilitate further research and drug development efforts centered on this compound and its target.
References
LUF5831: A Novel Partial Agonist of the Adenosine A1 Receptor
An In-depth Technical Guide on its Discovery, Synthesis, and Mechanism of Action
Foreword: This whitepaper provides a comprehensive technical overview of LUF5831, a novel non-adenosine-like partial agonist for the human adenosine (B11128) A1 receptor (A1AR). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of A1AR modulators. This document details the discovery, pharmacological characterization, synthesis, and key experimental protocols related to this compound.
Introduction to this compound
This compound is a synthetic, non-ribose ligand that has been identified as a partial agonist for the human adenosine A1 receptor.[1][2] Its discovery has generated interest due to its distinct structure compared to traditional adenosine analogs and its potential for therapeutic applications where partial A1AR activation is desirable. Partial agonists can offer a more controlled physiological response compared to full agonists, potentially reducing the risk of side effects associated with complete and sustained receptor activation.[3] this compound has been shown to have a moderate affinity for the A1AR and exhibits submaximal efficacy in functional assays compared to full agonists like N6-cyclopentyladenosine (CPA).[1][2]
Discovery and Pharmacological Profile
The interaction of this compound with the human adenosine A1 receptor was first extensively characterized in a study by Heitman et al. (2006).[1][2][4] This seminal work established this compound as a partial agonist through a series of radioligand binding and functional assays.
Binding Affinity
Radioligand binding experiments were conducted to determine the affinity of this compound for the wild-type and a mutant (T277A) human adenosine A1 receptor.[1][2] The key quantitative findings from these studies are summarized in the tables below.
Table 1: Binding Affinity of this compound and Reference Compounds at the Human Adenosine A1 Receptor
| Compound | Receptor Type | K_i (nM) |
| This compound | Wild-type A1 | 18 ± 2 |
| This compound | Mutant (T277A) A1 | 122 ± 22 |
| CPA (Full Agonist) | Wild-type A1 | 2.2 |
| CPA (Full Agonist) | Mutant (T277A) A1 | Negligible Affinity |
| DPCPX (Antagonist) | Wild-type A1 | - |
Data sourced from Heitman et al., 2006.[1][2]
Table 2: Effect of Allosteric Modulators on Ligand Affinity at the Wild-Type A1 Receptor
| Ligand | Allosteric Modulator | Effect on Affinity |
| This compound | PD81,723 | Decreased |
| CPA | PD81,723 | Increased |
| DPCPX | PD81,723 | Decreased |
Data sourced from Heitman et al., 2006.[1][2]
Functional Efficacy
The functional activity of this compound was assessed by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the wild-type A1 receptor.
Table 3: Functional Efficacy of this compound at the Wild-Type Human Adenosine A1 Receptor
| Compound | Maximal Inhibition of cAMP Production (%) |
| This compound | 37 ± 1 |
| CPA (Full Agonist) | 66 ± 5 |
Data sourced from Heitman et al., 2006.[1][2]
These results demonstrate that this compound acts as a partial agonist, as it produces a submaximal response compared to the full agonist CPA.[2]
Synthesis of this compound
This compound, chemically known as 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile, belongs to the class of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[5] While a specific, detailed synthesis protocol for this compound is not publicly available in a step-by-step format, the general synthesis of this scaffold involves a one-pot, pseudo-four-component reaction.[6][7][8]
The synthesis likely proceeds via the condensation of two molecules of malononitrile, an appropriate aldehyde (4-hydroxybenzaldehyde), and a thiol (2-mercaptoethanol) under catalytic conditions.[6][7][8] Various catalysts and solvent systems have been reported for the synthesis of this class of compounds, often employing green chemistry principles.[7]
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to G_i/o_ proteins.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. innoprot.com [innoprot.com]
LUF5831 (CAS Number: 333963-57-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5831 is a synthetic, non-adenosine compound identified as a partial agonist for the adenosine (B11128) A1 receptor. With a CAS number of 333963-57-8, this small molecule has been a subject of pharmacological interest due to its distinct interaction with the A1 receptor compared to traditional adenosine-based agonists. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to support further research and drug development efforts centered on this compound and the adenosine A1 receptor.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 333963-57-8 | [1][2][3] |
| Compound Class | Synthetic Organic | [2] |
| Mechanism of Action | Partial Agonist of the Adenosine A1 Receptor | [4] |
| Chemical Formula | C15H12N4O2S | [1] |
| Molecular Weight | 312.35 g/mol | [1] |
Pharmacological Data
The primary pharmacological activity of this compound is its interaction with the human adenosine A1 receptor. The following tables summarize the key quantitative data from published studies.
Table 2.1: Binding Affinity of this compound at the Human Adenosine A1 Receptor
| Receptor Type | Ligand | Ki (nM) |
| Wild-Type (wt) | This compound | 18 |
| Mutant (T277A) | This compound | 122 ± 22 |
Data from Heitman et al., 2006.[4]
Table 2.2: Functional Activity of this compound in a cAMP Assay
| Compound | Maximal Inhibition of Forskolin-Induced cAMP Production |
| This compound | 37 ± 1% |
| CPA (full agonist) | 66 ± 5% |
Data from Heitman et al., 2006.[4]
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[2][5] Upon activation by an agonist like this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The partial agonism of this compound means it does not elicit the maximal possible response from the receptor, as demonstrated by its submaximal inhibition of cAMP production compared to the full agonist CPA.[4]
Adenosine A1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
LUF5831: A Non-Ribose Partial Agonist of the Adenosine A₁ Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LUF5831 is a novel, non-ribose partial agonist for the adenosine (B11128) A₁ receptor (A₁R). This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, functional activity, and the experimental methodologies used for its characterization. As a non-ribose ligand, this compound's mechanism of action offers a unique perspective on adenosine receptor activation, deviating from the classical understanding based on adenosine analogues. This guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents targeting the adenosine A₁ receptor.
Introduction
The adenosine A₁ receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its activation is typically mediated by the endogenous ligand adenosine, a purine (B94841) nucleoside. For decades, the development of A₁R agonists has been centered around modifications of the adenosine scaffold, with the ribose moiety considered crucial for agonistic activity.
This compound emerges as a significant departure from this paradigm. As a non-ribose compound, it challenges the traditional structure-activity relationship models and opens new avenues for the design of selective and potent A₁R modulators. Its characterization as a partial agonist suggests a potential for a nuanced therapeutic profile, possibly mitigating some of the side effects associated with full A₁R activation. This whitepaper will delve into the quantitative data defining this compound's interaction with the A₁R and provide detailed insights into the experimental protocols for its evaluation.
Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the human adenosine A₁ receptor.
Table 1: Binding Affinity of this compound at the Adenosine A₁ Receptor
| Receptor | Ligand | Kᵢ (nM) |
| Wild-Type Human A₁R | This compound | 18 |
| T277A Mutant Human A₁R | This compound | 122 ± 22[1] |
Table 2: Functional Activity of this compound at the Wild-Type Adenosine A₁ Receptor
| Assay | Ligand | Maximum Effect (% Inhibition of cAMP) |
| cAMP Inhibition | This compound | 37 ± 1[1] |
| cAMP Inhibition | CPA (Full Agonist) | 66 ± 5[1] |
CPA: N⁶-cyclopentyladenosine
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the adenosine A₁ receptor. Upon binding, it stabilizes a receptor conformation that leads to the activation of associated G proteins, primarily of the Gᵢ/Gₒ family. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The partial agonism of this compound is evident from its submaximal inhibition of cAMP production compared to the full agonist CPA.[1]
The binding of this compound is entropy-driven, suggesting that hydrophobic interactions and conformational changes play a significant role in the binding process.[1] Notably, this compound retains binding affinity for the T277A mutant of the A₁R, a residue critical for the binding of many classical ribose-containing agonists. This highlights the distinct binding mode of this non-ribose ligand.[1]
Figure 1: Simplified signaling pathway of this compound at the adenosine A₁ receptor.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of this compound for the adenosine A₁ receptor.
Experimental Workflow:
Figure 2: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293) stably expressing the human adenosine A₁ receptor (wild-type or mutant).
-
Incubation: Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a constant concentration of a radiolabeled antagonist (e.g., [³H]8-cyclopentyl-1,3-dipropylxanthine, [³H]DPCPX) and varying concentrations of the competing ligand (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays are conducted to assess the functional effect of this compound on the A₁R signaling pathway, specifically its ability to inhibit adenylyl cyclase activity.
Experimental Workflow:
Figure 3: General workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the adenosine A₁ receptor are cultured to an appropriate density.
-
Stimulation: Cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. Simultaneously, varying concentrations of this compound are added to assess its inhibitory effect.
-
cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be achieved through various methods, such as competitive enzyme immunoassays or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) is determined. The maximal inhibition is compared to that of a known full agonist to classify this compound as a partial agonist.
In Vivo Studies
To date, there is a notable absence of published in vivo studies, including pharmacokinetic and pharmacodynamic data, for this compound. Such studies would be crucial to understand its therapeutic potential, including its absorption, distribution, metabolism, excretion (ADME) profile, and its effects in a whole-organism context.
Conclusion
This compound represents an important pharmacological tool and a potential lead compound for the development of novel therapeutics targeting the adenosine A₁ receptor. Its non-ribose structure and partial agonist activity offer a unique profile that may translate to a favorable therapeutic window. This technical guide has summarized the key quantitative data and experimental methodologies related to this compound. Further in vivo investigations are warranted to fully elucidate its potential as a drug candidate. The provided diagrams and protocols serve as a valuable resource for researchers aiming to work with this compound or similar non-ribose adenosine receptor modulators.
References
LUF5831: A Technical Guide to its Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the affinity and selectivity profile of LUF5831, a novel, non-adenosine-like partial agonist for the human adenosine (B11128) A₁ receptor. The data presented herein is crucial for researchers investigating the therapeutic potential of adenosine receptor modulators.
Core Compound Data: this compound
| Identifier | Value |
| Name | This compound |
| Synonyms | 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile |
| Molecular Formula | C₁₆H₁₂N₄O₂S |
| Primary Target | Human Adenosine A₁ Receptor |
| Activity | Partial Agonist |
Affinity and Selectivity Profile
The binding affinity and selectivity of this compound have been determined through rigorous radioligand binding assays. The following tables summarize the key quantitative data, providing a clear comparison of its interaction with the primary target and other adenosine receptor subtypes.
Table 1: Affinity of this compound for the Human Adenosine A₁ Receptor
| Receptor | Radioligand | Kᵢ (nM) |
| Adenosine A₁ (Wild-Type) | [³H]CCPA | 122 ± 22 |
| Adenosine A₁ (T277A Mutant) | [³H]CCPA | 122 ± 22 |
Kᵢ values are presented as mean ± SEM.
Table 2: Selectivity Profile of this compound across Human Adenosine Receptor Subtypes
| Receptor Subtype | Affinity (Kᵢ, nM) or Potency (pEC₅₀) |
| A₁ | 122 |
| A₂ₐ | > 10,000 |
| A₂ₒ | 7.4 ± 0.1 (pEC₅₀) |
| A₃ | > 10,000 |
Functional Activity: Partial Agonism at the Adenosine A₁ Receptor
This compound has been characterized as a partial agonist at the human adenosine A₁ receptor. This was determined by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production. In functional assays, this compound displayed a submaximal effect compared to the full agonist CPA.
Table 3: Functional Activity of this compound
| Assay | Parameter | Value |
| cAMP Inhibition | Maximal Inhibition | 37 ± 1% |
Experimental Protocols
The following sections detail the methodologies used to generate the affinity, selectivity, and functional data for this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A₁ receptor and its selectivity against other adenosine receptor subtypes.
Materials:
-
Membrane preparations from CHO cells stably expressing the human adenosine A₁, A₂ₐ, or A₃ receptors, or from HEK 293 cells expressing the human A₂ₒ receptor.
-
Radioligands: [³H]CCPA (for A₁), [³H]ZM241385 (for A₂ₐ), or [¹²⁵I]ABOPX (for A₃).
-
This compound (test compound).
-
Non-specific binding inhibitors: NECA (for A₁) or Xanthine Amine Congener (XAC) (for A₂ₐ and A₃).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubate cell membranes with the appropriate radioligand and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., NECA or XAC).
-
Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Assay
Objective: To determine the functional activity of this compound at the human adenosine A₁ receptor by measuring its effect on cAMP production.
Materials:
-
CHO cells stably expressing the human adenosine A₁ receptor.
-
This compound (test compound).
-
CPA (full agonist control).
-
cAMP assay kit.
-
Cell culture medium.
Procedure:
-
Culture CHO-hA₁ cells to an appropriate confluency.
-
Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.
-
Incubate the cells with various concentrations of this compound or the control agonist (CPA) for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive binding assay (e.g., HTRF or ELISA-based cAMP kit).
-
Plot the concentration-response curves for this compound and CPA to determine their respective Emax (maximal effect) and EC₅₀ values.
-
Compare the maximal inhibition of forskolin-stimulated cAMP production by this compound to that of the full agonist CPA to characterize its partial agonist activity.
Visualizations
Experimental Workflow for Affinity and Selectivity Profiling
Caption: Workflow for determining the affinity and selectivity of this compound.
Adenosine A₁ Receptor Signaling Pathway and this compound Action
Caption: this compound as a partial agonist of the Adenosine A₁ receptor.
In Vitro Characterization of LUF5831: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LUF5831, a novel non-adenosine-like partial agonist of the human adenosine (B11128) A1 receptor. The data and protocols summarized herein are derived from foundational studies to facilitate further research and development of this compound.
Core Findings at a Glance
This compound has been identified as a partial agonist for the adenosine A1 receptor.[1][2] Its interaction with the receptor has been characterized through radioligand binding and functional assays, revealing distinct properties compared to full agonists like N6-cyclopentyladenosine (CPA).[1][2] Notably, this compound demonstrates a unique binding profile, particularly in the presence of allosteric modulators and at a specific receptor mutant (T277A).[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine A1 Receptors
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |
| This compound | Wild-Type A1 | 18 | [3H]DPCPX | CHO |
| This compound | T277A Mutant A1 | 122 ± 22 | [3H]DPCPX | CHO |
| CPA (Full Agonist) | Wild-Type A1 | 2.2 | [3H]DPCPX | CHO |
| CPA (Full Agonist) | T277A Mutant A1 | Negligible Affinity | [3H]DPCPX | CHO |
Data sourced from Heitman et al., 2006.[1][3]
Table 2: Functional Activity of this compound in a cAMP Inhibition Assay
| Compound | Receptor | Maximal Inhibition of Forskolin-Induced cAMP Production | Cell Line |
| This compound | Wild-Type A1 | 37 ± 1% | CHO |
| CPA (Full Agonist) | Wild-Type A1 | 66 ± 5% | CHO |
| This compound | T277A Mutant A1 | No Inhibition | CHO |
| CPA (Full Agonist) | T277A Mutant A1 | No Inhibition | CHO |
Data sourced from Heitman et al., 2006.[1][2]
Signaling Pathway
The adenosine A1 receptor is a Gi/o protein-coupled receptor (GPCR). Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gi protein. This activation inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing GPCR ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: CHO cell membranes expressing the human adenosine A1 receptor (wild-type or T277A mutant).
-
Radioligand: [3H]DPCPX (a high-affinity A1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX).
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Counter.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Procedure:
-
In a 96-well plate, combine cell membranes, a fixed concentration of [3H]DPCPX, and varying concentrations of this compound in assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled DPCPX.
-
Incubate the plate for 60 minutes at 25°C.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing a measure of its functional activity as an agonist or antagonist.
Materials:
-
Cells: Intact CHO cells expressing the human adenosine A1 receptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
Workflow:
Caption: cAMP Functional Assay Workflow.
Procedure:
-
Seed CHO cells expressing the adenosine A1 receptor into a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve. The Emax is expressed as the percentage inhibition of the forskolin-induced cAMP response.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 3. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
LUF5831: A Technical Overview of a Novel Adenosine A1 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5831 is a synthetic, non-ribose compound identified as a partial agonist for the human adenosine (B11128) A1 receptor (A1AR).[1][2] Its unique chemical structure and pharmacological profile distinguish it from traditional adenosine-like agonists. Research applications for this compound primarily focus on its utility as a pharmacological tool to probe the structure and function of the A1AR, including the investigation of allosteric modulation and the thermodynamics of ligand-receptor interactions. This document provides a comprehensive overview of the available research on this compound, including its binding affinity, functional efficacy, and the experimental protocols used for its characterization.
Introduction
The adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key regulator in various physiological processes, particularly in the central nervous and cardiovascular systems. Its activation by endogenous adenosine typically leads to inhibitory effects. This compound has emerged as a valuable research compound due to its distinct, non-adenosine-like structure and its partial agonist activity at the A1AR.[1][2] This allows for the nuanced study of receptor activation and signaling, offering a different perspective compared to full agonists.
Quantitative Data
The following tables summarize the key quantitative parameters reported for this compound in binding and functional assays.
Table 1: Binding Affinity of this compound for the Human Adenosine A1 Receptor
| Parameter | Receptor Type | Value (nM) |
| Kᵢ | Wild-Type (wt) | 18 |
| Kᵢ | Mutant (T277A) | 122 ± 22 |
Data sourced from Heitman et al., 2006.[1][2]
Table 2: Functional Efficacy of this compound at the Wild-Type Human Adenosine A1 Receptor
| Assay | Parameter | This compound | CPA (Full Agonist) |
| cAMP Inhibition | Maximal Effect (%) | 37 ± 1 | 66 ± 5 |
Data sourced from Heitman et al., 2006.[1][2]
Table 3: Thermodynamic Parameters of this compound Binding to the Adenosine A1 Receptor
| Binding Process | Thermodynamic Driver |
| This compound Binding | Entropy Driven |
| Agonist Binding (High-affinity state) | Entropy Driven |
| Antagonist Binding | Enthalpy Driven |
Data interpretation from Heitman et al., 2006.[2]
Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a signaling cascade through the coupling of Gᵢ/Gₒ proteins.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can modulate the activity of various ion channels, including the activation of potassium channels and the inhibition of calcium channels.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A2A Receptor Agonist CGS-21680: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CGS-21680, a potent and selective agonist for the adenosine (B11128) A2A receptor, a member of the G protein-coupled receptor (GPCR) family. This document details its pharmacological properties, mechanism of action, and relevant experimental protocols, serving as a comprehensive resource for researchers in pharmacology and drug development.
Core Compound: CGS-21680
CGS-21680 is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor.[1] Its high affinity and selectivity for the A2A subtype have made it instrumental in elucidating the receptor's function in various systems, including the central nervous, cardiovascular, and immune systems.[2]
Quantitative Data Presentation
The following table summarizes the binding and functional parameters of CGS-21680 for adenosine receptors. These values highlight its selectivity for the A2A receptor subtype.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Adenosine A2A | Ki | 27 nM | - | [3] |
| Adenosine A2A | Kd | 15.5 nM | Rat Brain Tissue | [4] |
| Adenosine A2A | IC50 | 22 nM | Rat Brain Tissue | [4] |
| Adenosine A2A | EC50 | 110 nM (cAMP formation) | Rat Striatal Slices | [4] |
| Adenosine A1 | Selectivity | 140-fold over A1 | Rat | [4] |
Signaling Pathways
Upon binding to the adenosine A2A receptor, CGS-21680 initiates a cascade of intracellular signaling events. The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5] In some cellular contexts, CGS-21680-mediated A2A receptor activation has also been shown to involve other signaling pathways, such as the ERK1/2 and YAP signaling pathways.[5][7]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., CGS-21680) for its receptor.[8][9]
Materials:
-
Cell membranes expressing the adenosine A2A receptor.
-
Radioligand (e.g., [3H]CGS-21680).
-
Unlabeled CGS-21680 (for non-specific binding determination).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For determining non-specific binding, use a high concentration of unlabeled CGS-21680 in separate wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
References
- 1. CGS-21680 - Wikipedia [en.wikipedia.org]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for LUF5831 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 is a novel, non-adenosine-like partial agonist for the adenosine (B11128) A1 receptor (A1R).[1][2] Its unique structure and pharmacological profile make it a valuable tool for investigating the therapeutic potential of A1R modulation in conditions such as neurological disorders and cardiovascular diseases. These application notes provide detailed protocols for the use of this compound in competition radioligand binding assays to characterize its interaction with the human adenosine A1 receptor.
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2] Activation of A1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation can modulate various ion channels, including the activation of potassium channels and inhibition of calcium channels, leading to neuronal inhibition and cardiac effects.
Radioligand binding assays are a fundamental technique for studying ligand-receptor interactions. In a competition binding assay, the affinity of an unlabeled compound (in this case, this compound) for a receptor is determined by its ability to compete with a radiolabeled ligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki), a measure of the ligand's binding affinity.
Data Presentation
The following table summarizes the quantitative data for this compound and the commonly used radioligand [3H]DPCPX in adenosine A1 receptor binding assays.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| This compound | Ki | 18 nM | Human Adenosine A1 Receptor | [3H]DPCPX | [1] |
| This compound | IC50 | ~216 nM* | Human Adenosine A1 Receptor | [3H]DPCPX (0.5 nM) | Calculated |
| [3H]DPCPX | Kd | 0.5 nM | Human Adenosine A1 Receptor | N/A | [3] |
*The IC50 value is an estimated value calculated using the Cheng-Prusoff equation (IC50 = Ki * (1 + [L]/Kd)), where [L] is the concentration of the radioligand. This value can vary depending on the specific experimental conditions.
Experimental Protocols
Competition Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes the determination of the binding affinity (Ki) of this compound for the human adenosine A1 receptor (hA1R) using [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) as the radioligand.
Materials:
-
Membranes: HEK-293 cells stably expressing the recombinant human adenosine A1 receptor.
-
Radioligand: [3H]DPCPX (specific activity ~120 Ci/mmol).
-
Competitor: this compound.
-
Non-specific binding control: 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Membrane Preparation:
-
Culture HEK-293 cells expressing hA1R to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10-10 M to 10-5 M.
-
In a 96-well microplate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM DPCPX (for non-specific binding).
-
50 µL of the appropriate dilution of this compound.
-
50 µL of [3H]DPCPX (final concentration ~0.5 nM).
-
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of 10 µM DPCPX) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]DPCPX).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway of the Adenosine A1 Receptor
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Competition Radioligand Binding Assay Workflow.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for In Vivo Studies of LUF5831
Disclaimer: As of late 2025, specific in vivo dosage and administration data for the adenosine (B11128) A2A receptor antagonist LUF5831 is not available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for similar A2A receptor antagonists and are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound. It is imperative that investigators conduct dose-escalation and toxicity studies to determine the optimal and safe dosage range for this compound in their specific animal models and experimental paradigms.
Introduction
This compound is a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptors are G-protein coupled receptors predominantly expressed in the basal ganglia, particularly in the striatum, as well as on various immune cells. Their activation is generally associated with inhibitory effects on dopamine (B1211576) D2 receptor function and suppression of immune responses. Consequently, A2A receptor antagonists like this compound are being investigated for their therapeutic potential in a range of disorders including Parkinson's disease, various cancers, and inflammatory conditions. These notes provide proposed protocols for the in vivo evaluation of this compound in rodent models.
Mechanism of Action: Adenosine A2A Receptor Antagonism
Adenosine, a ubiquitous signaling nucleoside, modulates neuronal and immune cell function through four receptor subtypes: A1, A2A, A2B, and A3. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. Activation of A2A receptors by adenosine forms a heteromeric complex with D2 receptors, leading to an inhibition of D2 receptor-mediated signaling. This antagonistic interaction is a key target for therapeutic intervention in Parkinson's disease, where dopamine signaling is compromised. By blocking the A2A receptor, this compound is expected to disinhibit D2 receptor signaling, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits.[1]
In the context of oncology, adenosine within the tumor microenvironment is a potent immunosuppressive molecule. By activating A2A receptors on immune cells such as T cells and natural killer (NK) cells, adenosine dampens their anti-tumor activity. This compound, by blocking these receptors, is hypothesized to restore the cytotoxic functions of these immune cells, thereby promoting tumor rejection.[2][3][4]
Signaling Pathway Diagram
Caption: this compound blocks adenosine-mediated A2A receptor signaling.
Quantitative Data from In Vivo Studies of Similar A2A Antagonists
The following tables summarize in vivo dosage information for several well-characterized adenosine A2A receptor antagonists in rodent models. This data can serve as a reference for designing initial dose-finding studies for this compound.
Table 1: In Vivo Efficacy of A2A Receptor Antagonists in Mouse Models
| Compound | Animal Model | Disease Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| SCH 58261 | Mice | Haloperidol-induced catalepsy | i.p. | 1 - 10 | Reversal of catalepsy |
| SCH 58261 | Mice | Tail suspension test | i.p. | 1 - 10 | Reduced immobility time[5] |
| KW 6002 (Istradefylline) | Mice | Tail suspension test | p.o. | 0.1 - 10 | Reduced immobility time[5] |
| ZM 241385 | Mice | Tail suspension test | i.p. | 15 - 60 | Reduced immobility time[5] |
| Preladenant | Mice | Haloperidol-induced hypolocomotion | p.o. | 0.1 | Reversal of hypolocomotion[1] |
| ST-1535 | Mice | Haloperidol-induced catalepsy | i.p. | 1.25 | Reversal of catalepsy[1] |
| SCH 58261 | Mice | Chronic Lymphocytic Leukemia | i.p. | Not Specified | Re-awakens T-cell responses[4] |
Table 2: In Vivo Efficacy of A2A Receptor Antagonists in Rat Models
| Compound | Animal Model | Disease Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Preladenant | Rats | Haloperidol-induced catalepsy | p.o. | 1 | Reversal of catalepsy[1] |
| Preladenant | Rats | 6-OHDA lesion model | p.o. | 0.03 | Potentiation of L-DOPA-induced rotations[1] |
| Compound 73 | Rats | Haloperidol-induced catalepsy | p.o. | 10 | Reversal of catalepsy[1] |
| Compound 73 | Rats | 6-OHDA lesion model | p.o. | 10 - 30 | Potentiation of L-DOPA-induced rotations[1] |
| 9-ethyl-2,8-disubstituted adenine (B156593) derivatives | Rats | Haloperidol-induced catalepsy | i.p. | 5 | Reversal of catalepsy[6] |
| 9-ethyl-2,8-disubstituted adenine derivatives | Rats | 6-OHDA lesion model | i.p. | 5 | Potentiation of L-DOPA-induced rotations[6] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline, 10% Tween 80 in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the desired final concentration of this compound based on the target dose and the volume to be administered.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle (e.g., DMSO) to dissolve the compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Gradually add the remaining vehicle to reach the final desired concentration, vortexing between additions.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution and homogeneity.
-
Visually inspect the solution for any precipitates before administration.
Protocol for Assessing Motor Effects in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol is designed to evaluate the ability of this compound to reverse motor deficits induced by the dopamine D2 receptor antagonist, haloperidol (B65202).
Animals:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)
Materials:
-
This compound solution
-
Haloperidol solution (e.g., 1 mg/kg in saline)
-
Vehicle control
-
Stopwatch
Experimental Workflow Diagram:
Caption: Workflow for the haloperidol-induced catalepsy model.
Procedure:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
On the day of the experiment, randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
Thirty minutes after this compound administration, inject all animals with haloperidol (e.g., 1 mg/kg, i.p.).
-
Assess catalepsy at 30, 60, and 90 minutes after haloperidol injection using the bar test: a. Gently place the forepaws of the animal on a horizontal bar (e.g., 0.5 cm diameter, 5 cm high for mice; 1 cm diameter, 9 cm high for rats). b. Start a stopwatch and measure the time until the animal removes both forepaws from the bar (descent latency). c. A cut-off time (e.g., 180 seconds) should be set.
-
Record the descent latency for each animal at each time point.
-
Analyze the data to determine if this compound significantly reduces the cataleptic state induced by haloperidol compared to the vehicle group.
Protocol for Evaluating Anti-Tumor Efficacy in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure to assess the potential of this compound to inhibit tumor growth, potentially through the modulation of the anti-tumor immune response.
Animals:
-
Female C57BL/6 mice (6-8 weeks old)
Materials:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound solution
-
Vehicle control
-
Calipers for tumor measurement
Experimental Workflow Diagram:
Caption: Workflow for a syngeneic tumor model study.
Procedure:
-
Implant a known number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound).
-
Begin treatment with this compound or vehicle via the chosen route and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
Continue treatment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, a specific time point).
-
At the end of the study, euthanize the animals and harvest tumors and spleens for further analysis (e.g., flow cytometry of immune cell infiltrates, immunohistochemistry).
-
Analyze tumor growth curves to determine the anti-tumor efficacy of this compound.
Conclusion
While direct in vivo data for this compound is currently limited, the information available for other adenosine A2A receptor antagonists provides a strong foundation for designing and executing preclinical studies. The protocols outlined above offer a starting point for investigating the therapeutic potential of this compound in models of neurological disorders and cancer. Researchers are strongly encouraged to perform preliminary dose-ranging studies to establish the safety and optimal dosing for this compound in their specific experimental settings.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
LUF5831 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and experimental use of LUF5831, a selective partial agonist for the adenosine (B11128) A1 receptor.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile
-
Biological Target: Adenosine A1 Receptor (A1AR)
-
Activity: Partial Agonist
Solubility and Preparation of Stock Solutions
Recommended Procedure for Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Based on common laboratory practice for similar compounds, a starting concentration of 10 mM is recommended.
-
To ensure complete dissolution, vortex the solution and/or use gentle warming (e.g., a 37°C water bath) and sonication.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
For aqueous-based cellular assays, dilute the DMSO stock solution into the final assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Storage Conditions:
-
Solid Compound: Store at -20°C.
-
Stock Solution (in DMSO): Store at -20°C or -80°C.
Biological Activity and Data
This compound is a non-adenosine-like partial agonist of the human adenosine A1 receptor. Its binding affinity has been characterized in radioligand binding assays.
| Parameter | Receptor | Value | Reference |
| Ki | Human Adenosine A1 (wild-type) | 18 nM | [1][2] |
| Ki | Human Adenosine A1 (T277A mutant) | 122 ± 22 nM | [1][2] |
Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Cell membranes expressing the human adenosine A1 receptor (e.g., from CHO-K1 cells)
-
This compound
-
Radioligand: e.g., [3H]DPCPX (a high-affinity A1AR antagonist)
-
Non-specific binding control: e.g., a high concentration of an unlabeled A1AR ligand like CPA or DPCPX
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human A1AR to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add a fixed concentration of the radioligand and assay buffer.
-
Non-specific Binding: Add the radioligand and a saturating concentration of a non-labeled A1AR ligand.
-
Competition Binding: Add the radioligand and increasing concentrations of this compound.
-
-
Incubation:
-
Add the membrane preparation to each well to start the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the adenosine A1 receptor, confirming its agonist activity.
Experimental Workflow:
Materials:
-
Cells stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
Cell culture medium and reagents
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram, to prevent cAMP degradation)
Procedure:
-
Cell Preparation:
-
Seed the A1AR-expressing cells in a 96-well plate and grow to the desired confluency.
-
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. A phosphodiesterase inhibitor should also be included in the assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the measured cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces half of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Troubleshooting
-
Poor Solubility: If this compound does not fully dissolve in DMSO, gentle warming and sonication can be applied. For aqueous buffers, ensure the final DMSO concentration is kept to a minimum to prevent precipitation.
-
High Non-specific Binding in Radioligand Assay: This can be due to the radioligand binding to the filter or other components. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce this.
-
Low Signal in cAMP Assay: Ensure the forskolin concentration is optimal for stimulating a robust cAMP signal in your specific cell line. Also, verify the expression and functionality of the A1 receptor in the cells. The inclusion of a phosphodiesterase inhibitor is crucial.
Safety Precautions
-
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).
-
When handling radioactive materials for the radioligand binding assay, follow all institutional and regulatory guidelines for radiation safety.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
References
Application Notes and Protocols for LUF5831 in Functional Assays for the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 is a non-adenosine-like partial agonist for the human adenosine (B11128) A1 receptor (A1R).[1][2][3] Unlike the endogenous ligand adenosine, this compound does not contain a ribose moiety, challenging the traditional understanding of agonist requirements for adenosine receptors.[3] Its distinct structure and partial agonist profile make it a valuable tool for investigating A1R function, allosteric modulation, and for the development of novel therapeutics targeting this receptor.[1][2]
These application notes provide detailed protocols for characterizing the interaction of this compound with the A1 receptor using common functional assays.
A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist initiates a signaling cascade through its coupling to Gi/o proteins.[4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The A1 receptor can also activate other signaling pathways, including the activation of phospholipase C (PLC) and modulation of ion channel activity.[4] Furthermore, agonist binding can induce the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Adenosine A1 Receptor Activation with LUF5831 using a cAMP Inhibition Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for quantifying the activity of LUF5831, a non-adenosine partial agonist for the human adenosine (B11128) A1 receptor (A1R), by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the A1R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This protocol describes a robust method to measure this inhibitory effect in a cell-based assay, suitable for characterizing this compound and other A1R agonists.
Introduction
This compound is a non-adenosine compound that acts as a partial agonist at the human adenosine A1 receptor, with a binding affinity (Ki) of 18 nM.[1] Unlike full agonists, partial agonists elicit a submaximal response even at saturating concentrations. The A1R's canonical signaling pathway involves coupling to Gαi/o proteins, which in turn inhibit adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. Therefore, the functional activity of A1R agonists like this compound can be determined by their ability to reduce cAMP levels that have been artificially elevated by a stimulator of adenylyl cyclase, such as forskolin (B1673556).
This assay protocol provides a framework for researchers to assess the potency and efficacy of this compound. The methodology involves treating cells expressing the adenosine A1 receptor with forskolin to stimulate cAMP production, followed by the addition of varying concentrations of this compound. The subsequent decrease in cAMP is then quantified using a commercially available cAMP detection kit. This approach is fundamental for the pharmacological characterization of compounds targeting Gi-coupled receptors.
Data Presentation
The pharmacological characteristics of this compound at the human adenosine A1 receptor are summarized below. Data is compared to the full agonist N6-cyclopentyladenosine (CPA).
| Compound | Parameter | Value | Reference |
| This compound | Binding Affinity (Ki) | 18 nM | [1] |
| Functional Response | Partial Agonist | [2][3] | |
| Max. Inhibition of Forskolin-Stimulated cAMP | 37 ± 1% | [2][3] | |
| CPA | Functional Response | Full Agonist | [2][3] |
| Max. Inhibition of Forskolin-Stimulated cAMP | 66 ± 5% | [2][3] |
Signaling Pathway
The activation of the adenosine A1 receptor by this compound initiates a Gαi-mediated signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: this compound activation of the A1R inhibits adenylyl cyclase via Gi, reducing cAMP.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific cell line and cAMP assay kit used.
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the human adenosine A1 receptor (e.g., CHO-A1R, HEK293-A1R).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Ro 20-1724.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
A1R Agonist: this compound.
-
Control Agonist (Optional): N6-cyclopentyladenosine (CPA).
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, AlphaScreen, Luminescence, or ELISA-based kits).
-
Cell Culture Plates: 96-well or 384-well white, solid-bottom, tissue culture-treated plates.
-
Reagent Reservoirs and Multichannel Pipettes.
Experimental Workflow
The overall workflow for the cAMP inhibition assay is depicted below.
Caption: Workflow for the this compound cAMP inhibition assay.
Detailed Procedure
Day 1: Cell Plating
-
Harvest cells that are in a logarithmic growth phase and ensure high viability (>95%).
-
Resuspend the cells in the appropriate culture medium to the desired density. The optimal cell number per well should be determined empirically but often ranges from 5,000 to 20,000 cells for a 96-well plate.
-
Dispense the cell suspension into a 96-well tissue culture plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
Day 2: cAMP Assay
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations to be tested (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of Forskolin. Dilute it in assay buffer to a concentration that is 2X the final desired EC80 concentration (this must be determined in a separate experiment).
-
Prepare a solution of a PDE inhibitor (e.g., 500 µM IBMX) in the assay buffer to prevent cAMP degradation.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate. Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the PDE inhibitor and the various dilutions of this compound (or control compounds) to the appropriate wells. Include "vehicle only" controls.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add 50 µL of the 2X Forskolin solution to all wells except for the "basal" control wells (which receive 50 µL of assay buffer instead). This initiates the stimulation of cAMP production.
-
Incubate the plate for 30 minutes at 37°C. The optimal incubation time may vary and should be optimized.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Data Analysis
-
The raw data (e.g., luminescence or HTRF ratio) is collected from the plate reader.
-
The signal is typically inversely proportional to the amount of cAMP present.
-
Normalize the data:
-
Set the signal from wells with Forskolin only (no this compound) as 0% inhibition (maximum cAMP).
-
Set the signal from wells with a saturating concentration of a full A1R agonist (or basal levels) as 100% inhibition.
-
-
Plot the normalized response (% inhibition) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (potency) and the Emax (maximum inhibition/efficacy) for this compound.
Conclusion
The protocol described provides a reliable method for characterizing the functional activity of this compound as a partial agonist at the adenosine A1 receptor. By measuring the inhibition of forskolin-stimulated cAMP accumulation, researchers can obtain quantitative data on the potency and efficacy of this and other compounds targeting Gi-coupled receptors, facilitating drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LUF5831 in Neuronal Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "LUF5831." The following application notes and protocols are provided as a representative example for a hypothetical neurotrophic compound, herein referred to as this compound, for illustrative purposes. The data and experimental procedures are based on common practices in neuroscience research for the characterization of novel compounds in neuronal cell lines.
Application Notes for this compound
Introduction:
This compound is a novel small molecule agonist designed to selectively activate a key neurotrophic signaling pathway, promoting neuronal survival, differentiation, and neurite outgrowth. These application notes provide an overview of this compound's activity in common neuronal cell lines and offer protocols for its use in in vitro studies. The primary mode of action is believed to be through the activation of the TrkB receptor, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).
Target Audience:
These guidelines are intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for neurodegenerative diseases and neuronal regeneration.
Data Presentation:
The following table summarizes the quantitative data for this compound based on in vitro assays using the SH-SY5Y human neuroblastoma cell line.
| Parameter | Value | Assay Conditions | Cell Line |
| EC50 (Neurite Outgrowth) | 150 nM | 72-hour incubation | SH-SY5Y |
| Receptor Binding Affinity (Ki) | 50 nM | Competitive binding assay vs. BDNF | TrkB-expressing HEK293 |
| p-Akt (Ser473) Activation EC50 | 75 nM | 30-minute stimulation | SH-SY5Y |
| p-ERK1/2 (Thr202/Tyr204) Activation EC50 | 100 nM | 15-minute stimulation | SH-SY5Y |
| Optimal Concentration for Survival | 100-200 nM | Serum-deprivation for 48 hours | Primary Cortical Neurons |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
This protocol describes the maintenance and differentiation of the SH-SY5Y human neuroblastoma cell line, a common model for studying neuronal function.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium with 1% FBS and 10 µM Retinoic Acid (Differentiation Medium)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
6-well and 96-well tissue culture plates
Procedure:
-
Maintenance: Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend in Growth Medium and re-plate at a 1:5 to 1:10 dilution.
-
Differentiation: For experiments, seed cells onto appropriate plates. Once they reach 50-60% confluency, replace the Growth Medium with Differentiation Medium.
-
Incubate for 5-7 days to allow for neuronal differentiation, characterized by the extension of neurites, before proceeding with this compound treatment.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the promotion of neurite extension in differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Differentiation Medium
-
Fixative solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
Blocking solution (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Treatment: Prepare serial dilutions of this compound in Differentiation Medium. Add the diluted compound to the wells containing differentiated SH-SY5Y cells. Include a vehicle control (DMSO) and a positive control (e.g., BDNF).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Fixation and Staining:
-
Gently aspirate the medium and fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching per cell using appropriate software.
Western Blot for Signaling Pathway Activation
This protocol assesses the activation of downstream signaling pathways (e.g., Akt, ERK) following this compound treatment.
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
This compound
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium, wash with ice-cold PBS, and add RIPA lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Hypothetical signaling pathway of this compound in neuronal cells.
Caption: General experimental workflow for characterizing this compound.
Application Notes and Protocols for Studying Allosteric Modulation with LUF5831
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 is a novel, non-adenosine-like small molecule that acts as a partial agonist at the human adenosine (B11128) A1 receptor.[1] Its unique chemical structure and pharmacological profile make it a valuable tool for investigating the allosteric modulation of G protein-coupled receptors (GPCRs), particularly the adenosine A1 receptor. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, where the endogenous ligand binds, and can alter the receptor's affinity for and/or efficacy of the orthosteric ligand. This document provides detailed application notes and experimental protocols for utilizing this compound to study these complex interactions.
Mechanism of Action
This compound exhibits partial agonism at the adenosine A1 receptor, a Gi-coupled receptor. Activation of the A1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] As a partial agonist, this compound produces a submaximal response compared to a full agonist. Specifically, this compound has been shown to inhibit forskolin-induced cAMP production by approximately 37%, whereas the full agonist N6-cyclopentyladenosine (CPA) achieves a 66% inhibition.[1][3]
The binding of this compound to the adenosine A1 receptor is sensitive to allosteric modulation. The presence of different allosteric modulators can either enhance or diminish its binding affinity, providing a means to probe the conformational states of the receptor.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound, facilitating the design and interpretation of experiments.
Table 1: Binding Affinity of this compound for Adenosine A1 Receptor
| Parameter | Receptor Type | Value | Reference |
| Ki | Wild-type human adenosine A1 | 18 nM | [1][4] |
| Ki | Mutant (T277A) human adenosine A1 | 122 ± 22 nM | [1][3] |
Table 2: Functional Potency of this compound at the Adenosine A1 Receptor
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | % Inhibition of Forskolin-stimulated cAMP | 37 ± 1% | [1][3] |
Table 3: Influence of Allosteric Modulators on this compound Binding Affinity
| Allosteric Modulator | Effect on this compound Affinity | Description | Reference |
| PD81,723 | Decreased | PD81,723 is a known allosteric enhancer of agonist binding. Its negative effect on this compound affinity highlights the unique binding mode of this non-adenosine-like ligand. | [1][3] |
| SCH-202676 | Decreased | SCH-202676 is another allosteric modulator that negatively impacts the binding of this compound. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Radioligand Competition Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor using a radiolabeled antagonist, such as [3H]DPCPX.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
Unlabeled this compound
-
Non-specific binding control: 10 µM CPA (N6-Cyclopentyladenosine)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-A1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (typically 20-50 µg of protein).
-
25 µL of [3H]DPCPX at a final concentration near its Kd (e.g., 1-2 nM).
-
25 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or 10 µM CPA (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for EC50 Determination
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, allowing for the determination of its functional potency (EC50).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor
-
Cell culture medium
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a robust cAMP signal) and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or signal) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: this compound activates the A1 receptor, leading to Gi-mediated inhibition of adenylyl cyclase.
Experimental Workflow for Ki Determination
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Logical Relationship of Allosteric Modulation
Caption: Allosteric modulator binding influences the affinity of this compound at the orthosteric site.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available for LUF5831 Administration in Animal Models
Despite a comprehensive search for the administration of LUF5831 in animal models, no specific data or research articles detailing its use, mechanism of action, or preclinical studies could be identified.
The search for "this compound" did not yield any relevant results for creating the requested detailed Application Notes and Protocols. The scientific literature and public databases do not appear to contain information on a compound with this identifier.
Therefore, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Without publicly available data, a comprehensive guide to its administration in animal models cannot be generated at this time.
Application Notes and Protocols for Measuring LUF5831 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 has been identified as a non-adenosine, partial agonist of the human Adenosine (B11128) A1 receptor (A1R).[1][2][3] The Adenosine A1 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target implicated in cardiovascular, neurological, and inflammatory disorders. As a partial agonist, this compound exhibits a submaximal response compared to full agonists, a characteristic that can offer a more favorable therapeutic window by reducing the risk of overstimulation and subsequent adverse effects.[3]
These application notes provide a comprehensive guide to measuring the potency and efficacy of this compound. The included protocols detail established in vitro methods for characterizing the pharmacological properties of this compound and similar compounds targeting the Adenosine A1 receptor.
Signaling Pathway of the Adenosine A1 Receptor
The Adenosine A1 receptor primarily couples to inhibitory G proteins (Gαi/o).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels. The canonical signaling pathway is depicted below.
Caption: Canonical signaling pathway of the Adenosine A1 receptor upon agonist binding.
Experimental Workflow for Potency and Efficacy Assessment
A systematic approach is crucial for accurately determining the pharmacological profile of this compound. The following workflow outlines the key experimental stages, from initial binding assessment to functional characterization.
Caption: Experimental workflow for characterizing this compound.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound at the human Adenosine A1 receptor, based on published data. This serves as a benchmark for experimental findings.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki (wild-type) | 18 nM | Radioligand Binding | CHO | [2] |
| Ki (mutant T277A) | 122 ± 22 nM | Radioligand Binding | CHO | [1][3] |
| Efficacy (cAMP inhibition) | 37 ± 1% | cAMP Accumulation | CHO | [1][3] |
| Full Agonist (CPA) Efficacy | 66 ± 5% | cAMP Accumulation | CHO | [1][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Potency (Ki) Determination
This protocol determines the binding affinity (Ki) of this compound for the Adenosine A1 receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
HEK293 or CHO cells stably expressing the human Adenosine A1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) as the radioligand.
-
This compound stock solution (in DMSO).
-
Unlabeled DPCPX for non-specific binding determination.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Brandel cell harvester or equivalent filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to high density and harvest.
-
Homogenize cells in ice-cold membrane preparation buffer and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay Setup (in 96-well plates):
-
To each well, add:
-
Membrane preparation buffer.
-
ADA (final concentration ~1 U/mL).
-
Membranes (20-50 µg protein per well).
-
[³H]DPCPX at a concentration near its Kd (e.g., 0.5-2 nM).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled DPCPX (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for Functional Potency (EC₅₀) and Efficacy (Emax)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A1R activation, by quantifying intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human Adenosine A1 receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution (in DMSO).
-
A reference full agonist (e.g., CPA - N⁶-cyclopentyladenosine).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well plate and grow to confluency.
-
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add increasing concentrations of this compound or the reference agonist.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: set the response in the presence of forskolin alone as 100% and the basal response (no forskolin) as 0%.
-
Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of this compound.
-
Fit the dose-response curve using a sigmoidal (four-parameter logistic) model to determine the EC₅₀ (potency) and the Emax (maximal efficacy).
-
Compare the Emax of this compound to that of the reference full agonist to confirm its partial agonist nature.[1][3]
-
Protocol 3: β-Arrestin Recruitment Assay for Biased Agonism Assessment
This protocol assesses the potential for this compound to induce β-arrestin recruitment to the Adenosine A1 receptor, providing insight into potential G protein-independent signaling and biased agonism.
Materials:
-
HEK293 cells co-expressing the human Adenosine A1 receptor fused to a luciferase/enzyme fragment (e.g., LgBiT) and β-arrestin 2 fused to the complementary fragment (e.g., SmBiT) (e.g., NanoBiT® technology).[6][7]
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
A reference agonist known to recruit β-arrestin (e.g., NECA).
-
Luciferase substrate (e.g., furimazine).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells in white, opaque plates and culture for 24 hours.
-
-
Assay Preparation:
-
Prepare the luciferase substrate according to the manufacturer's protocol and add it to the cells.
-
Equilibrate the plate at room temperature.
-
-
Compound Addition and Signal Measurement:
-
Measure baseline luminescence.
-
Add increasing concentrations of this compound or the reference agonist to the wells.
-
Measure luminescence kinetically over 60-90 minutes or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal (or fold change) against the log concentration of this compound.
-
Fit the dose-response curve using a sigmoidal model to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
Compare the potency and efficacy of this compound in this assay to its activity in the cAMP assay to identify any potential signaling bias.
-
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 6. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
LUF5831: A Pharmacological Tool for the A1 Adenosine Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 is a non-adenosine-derived partial agonist for the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor (GPCR) implicated in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2] Its distinct chemical structure, lacking the ribose moiety common to many adenosine receptor agonists, and its partial agonist profile make it a valuable tool for dissecting A1AR signaling and function.[2][3] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro assays.
Pharmacological Profile of this compound
This compound exhibits nanomolar affinity for the human A1AR and displays selectivity over other adenosine receptor subtypes. Its partial agonism is characterized by a submaximal inhibition of adenylyl cyclase activity compared to full agonists like N6-cyclopentyladenosine (CPA).[2]
Binding Affinity and Selectivity
The binding characteristics of this compound have been determined through radioligand binding assays. The data summarized below highlights its affinity for the wild-type human A1AR and a mutant variant (T277A), as well as its selectivity profile.
| Receptor Subtype | Ligand | Kᵢ (nM) | Reference |
| Human Adenosine A1 (wild-type) | This compound | 18 | [1] |
| Human Adenosine A1 (T277A mutant) | This compound | 122 ± 22 | [2] |
| Human Adenosine A2A | This compound | >10,000 | [3] |
| Human Adenosine A3 | This compound | >10,000 | [3] |
Functional Activity
This compound acts as a partial agonist at the A1AR, leading to a less pronounced inhibition of cAMP production compared to the full agonist CPA.[2]
| Assay | Ligand | Efficacy (% inhibition of forskolin-stimulated cAMP) | Reference |
| cAMP Functional Assay | This compound | 37 ± 1% | [2] |
| cAMP Functional Assay | CPA (full agonist) | 66 ± 5% | [2] |
Signaling Pathways
The A1 adenosine receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, including ion channels. Additionally, A1AR activation has been shown to influence signaling pathways independent of cAMP, such as the Rho kinase pathway, which is involved in the regulation of the actin cytoskeleton and neurite outgrowth.
Experimental Protocols
The following are detailed protocols for radioligand binding and functional cAMP assays to characterize the interaction of this compound with the A1AR.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the A1AR by measuring its ability to compete with a known radiolabeled antagonist, such as [³H]DPCPX.
Materials:
-
HEK293 cells stably expressing the human A1AR
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 U/mL adenosine deaminase
-
Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)
-
Unlabeled this compound
-
Non-specific binding control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hA1AR cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM DPCPX (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]DPCPX (at a final concentration close to its Kd, e.g., 1 nM).
-
50 µL of the membrane preparation (containing 20-40 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, which is stimulated by forskolin (B1673556).
Materials:
-
CHO-K1 cells stably expressing the human A1AR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed CHO-hA1AR cells in a 96-well plate at a density that allows for optimal signal-to-noise ratio (e.g., 10,000 cells/well) and grow overnight.
-
-
Compound Addition:
-
Wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing increasing concentrations of this compound to the appropriate wells.
-
Add 50 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 1-10 µM, to induce cAMP production) to all wells except the basal control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound. The Eₘₐₓ will be the maximal inhibition of the forskolin-stimulated cAMP response.
-
Conclusion
This compound serves as a potent and selective partial agonist for the A1 adenosine receptor. Its unique pharmacological profile makes it an invaluable research tool for investigating the nuanced roles of A1AR signaling in various physiological and pathological contexts. The detailed protocols provided herein will enable researchers to effectively utilize this compound to further elucidate the therapeutic potential of targeting the A1 adenosine receptor.
References
- 1. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LUF5831 Technical Support Center: Troubleshooting Dissolution in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with dissolving LUF5831 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common problems and offers detailed protocols to ensure successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a non-adenosine agonist for the adenosine (B11128) A1 receptor. Below is a summary of its key chemical properties:
| Property | Value |
| CAS Number | 333963-57-8 |
| Molecular Formula | C₁₅H₁₂N₄O₂S |
| Molecular Weight | 312.35 g/mol |
| SMILES | N#CC1=C(SCCO)N=C(C(C#N)=C1C2=CC=C(O)C=C2)N |
| Storage | Store at room temperature. May require cold-chain transportation. |
Q2: I am having trouble dissolving this compound in DMSO. What are the common reasons for this?
Several factors can contribute to the incomplete dissolution of this compound in DMSO:
-
Compound Purity and Stability: Ensure the compound is within its expiration date and has been stored correctly.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease its solvating power for some organic compounds. Always use anhydrous, high-purity DMSO.
-
Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be higher than the solubility limit of this compound in DMSO.
-
Insufficient Mixing: The compound may require more vigorous mixing or a longer duration to dissolve completely.
-
Low Temperature: The dissolution of some compounds is an endothermic process and may be facilitated by gentle warming.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Steps:
-
Verify Compound and Solvent Quality:
-
Confirm the identity and purity of your this compound.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Standard Dissolution Protocol:
-
Bring both the this compound vial and the DMSO to room temperature.
-
Add the calculated volume of DMSO to the this compound vial to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a light source.
-
If Dissolution is Still Incomplete:
| Problem | Suggested Solution | Expected Outcome |
| Visible Particles Remain | Sonication: Place the vial in a water bath sonicator for 5-10 minutes. | The ultrasonic waves will help to break up any aggregates and facilitate dissolution. |
| Solution is Cloudy or Hazy | Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy can help overcome the lattice energy of the solid, promoting dissolution. |
| Compound Still Not Dissolved | Prepare a More Dilute Solution: If a high concentration stock is not dissolving, try preparing a more dilute solution (e.g., 5 mM or 1 mM). | The compound may be fully soluble at a lower concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 312.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.35 g/mol * (1000 mg / 1 g) = 3.1235 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated mass of this compound into a sterile vial.
-
-
Add DMSO:
-
Add the corresponding volume of anhydrous, high-purity DMSO to the vial (e.g., 1 mL for 3.1235 mg of this compound).
-
-
Dissolve the Compound:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If particles remain, sonicate for 5-10 minutes.
-
If necessary, warm the solution at 37°C for 5-10 minutes with intermittent vortexing.
-
-
Storage:
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Troubleshooting Precipitation in Aqueous Solutions
A common issue is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This is often due to the rapid change in solvent polarity.
Methodology:
-
Prepare Intermediate Dilutions:
-
From your concentrated DMSO stock solution (e.g., 10 mM), prepare a series of intermediate dilutions in pure DMSO (e.g., 1 mM, 100 µM).
-
-
Final Dilution into Aqueous Buffer:
-
Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
-
Rapid Mixing:
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental conditions (typically ≤ 0.1% for cell-based assays). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Technical Support Center: Optimizing LUF5831 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF5831, a non-adenosine partial agonist for the adenosine (B11128) A1 receptor (A1AR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-adenosine small molecule that acts as a partial agonist for the adenosine A1 receptor (A1AR). Its primary mechanism of action is to bind to and activate the A1AR, leading to downstream signaling events, though to a lesser extent than a full agonist. It displays a high affinity for the human A1AR with a reported Ki value of 18 nM.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A recommended starting concentration range for in vitro experiments is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell type, receptor expression levels, and the assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. We recommend storing the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is reported to be an agonist for the adenosine A1 receptor, comprehensive public data on its off-target binding profile is limited. As with any small molecule, it is advisable to perform selectivity profiling against a panel of relevant receptors and kinases, especially if unexpected effects are observed in your assays.
Q5: How stable are this compound solutions?
A5: Specific long-term stability data for this compound in solution is not extensively published. As a general practice for small molecules dissolved in DMSO, storing aliquoted stock solutions at -20°C or -80°C will maximize stability. Aqueous solutions of this compound for immediate use in assays should be prepared fresh from the DMSO stock. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may have limited aqueous solubility. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect cell health (typically <0.5%). Visually inspect wells for any signs of precipitation. Consider performing serial dilutions in DMSO before the final dilution into aqueous assay buffer. |
| Reagent Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure other critical assay reagents are within their expiration dates and have been stored correctly. |
| Cell Health and Viability | Monitor cell morphology and viability throughout the experiment. Ensure cells are in the logarithmic growth phase and are not over-confluent. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity. |
| Assay Conditions | Optimize incubation times, cell seeding density, and reagent concentrations. Ensure consistent pipetting and mixing techniques. |
Issue 2: High Affinity in Binding Assays but Low Potency in Functional Assays
| Possible Cause | Troubleshooting Steps |
| Partial Agonism | This compound is a partial agonist. By definition, it will not elicit the same maximal response as a full agonist, even at saturating concentrations. Compare the maximal effect of this compound to a known full A1AR agonist in your functional assay. |
| Biased Agonism | The compound may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Test this compound in multiple functional assays that measure different downstream signaling events (e.g., cAMP inhibition and β-arrestin recruitment). |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the functional response. Perform time-course experiments to investigate this possibility and determine the optimal stimulation time. |
| Cellular Context | The specific cell line used, its receptor expression level, and the complement of intracellular signaling proteins can all influence the observed functional potency. |
Issue 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding (Radioligand Assays) | Optimize the concentration of membrane protein used. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). Include a "non-specific binding" control using a saturating concentration of a known unlabeled A1AR ligand. |
| Autofluorescence (Fluorescence-based Assays) | Use phenol (B47542) red-free media to reduce background fluorescence. If possible, use red-shifted fluorescent dyes and detectors. |
| Cellular Stress | High cell density or unhealthy cells can contribute to background signal. Optimize cell seeding density and ensure proper handling. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Receptor | Species | Value | Assay Type |
| Ki | Adenosine A1 | Not Specified | 18 nM | Radioligand Binding |
Note: Functional potency (EC50/IC50) is highly assay-dependent. The data below for other A1AR agonists is provided for comparative purposes.
Table 2: Reference Data for A1AR Agonists in Functional Assays
| Compound | Parameter | Value | Assay Type | Cell Line |
| Adenosine | EC50 | 780 nM | β-arrestin 2 Recruitment | HEK293 |
| CPA | EC50 | 130 ± 22.6 nM | β-arrestin 2 Recruitment | HEK293 |
| NECA | EC50 | 121 ± 24.5 nM | β-arrestin 2 Recruitment | HEK293 |
| CPA | IC50 | 16 nM | cAMP Inhibition (GloSensor™) | HEK293 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the A1AR
-
Radiolabeled A1AR antagonist (e.g., [3H]DPCPX)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates (pre-coated with 0.3% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the A1AR according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of a known unlabeled A1AR ligand.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-coated filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (e.g., HTRF or GloSensor™)
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing the A1AR (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, GloSensor™)
-
Cell culture medium (serum-free for the assay)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed cells into 384-well white plates at an optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if measuring basal cAMP modulation).
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells used in the functional assays
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control (DMSO). Incubate for the same duration as your longest functional assay (e.g., 24-48 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Measurement:
-
For MTT assay: Read the absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each this compound concentration.
Visualizations
References
Technical Support Center: Troubleshooting Off-Target Effects of Mol-X
Welcome to the technical support center for Mol-X, a novel inhibitor of the Kinase Y signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypes (e.g., decreased viability, morphological changes) at concentrations of Mol-X that should be specific for Kinase Y. What could be the cause?
A1: This could be due to off-target effects of Mol-X. While designed to be a potent inhibitor of Kinase Y, high concentrations can lead to the inhibition of other kinases or cellular proteins. We recommend performing a dose-response experiment to determine the optimal concentration range for specific Kinase Y inhibition with minimal off-target effects.
Q2: How can I confirm that the observed phenotype is a direct result of Kinase Y inhibition and not an off-target effect?
A2: To validate the on-target effect of Mol-X, we recommend the following control experiments:
-
Rescue Experiment: After treatment with Mol-X, introduce a constitutively active form of Kinase Y or its downstream effector. If the phenotype is rescued, it is likely an on-target effect.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase Y. If this phenocopies the effect of Mol-X, it confirms the on-target activity.
Q3: What are the known off-targets of Mol-X?
A3: Our preliminary screening has identified potential off-target interactions at higher concentrations. The table below summarizes the inhibitory activity of Mol-X against Kinase Y and known off-target kinases.
Quantitative Data Summary
| Target | IC50 (nM) | Notes |
| Kinase Y (On-Target) | 15 | Primary target of Mol-X. |
| Kinase Z (Off-Target) | 250 | Structurally similar kinase; inhibition may lead to apoptosis. |
| Kinase W (Off-Target) | 800 | May affect cell cycle progression at high concentrations. |
| Protein X (Off-Target) | > 10,000 | Negligible interaction observed. |
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed
You are observing significant apoptosis in your cell line after treatment with Mol-X, which is not a known phenotype of Kinase Y inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cell death.
Detailed Steps:
-
Verify Concentration: Ensure the working concentration of Mol-X is within the recommended range for specific Kinase Y inhibition (typically 10-50 nM).
-
Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or Annexin V staining) with a range of Mol-X concentrations to determine the threshold for toxicity.
-
Kinase Z Activity Assay: If you suspect off-target inhibition of Kinase Z, perform an in vitro or in-cell assay to measure the activity of Kinase Z in the presence of Mol-X.
-
Control Experiments: Conduct the control experiments outlined in FAQ 2 to differentiate between on- and off-target effects.
Issue 2: Inconsistent Results Between Experiments
You are observing variability in the efficacy of Mol-X across different experimental batches.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Reagent Integrity:
-
Stock Solution: Prepare a fresh stock solution of Mol-X in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure Mol-X is fully dissolved in your culture medium. Precipitates can lead to inconsistent effective concentrations.
-
-
Protocol Standardization:
-
Cell Density: Plate cells at a consistent density for all experiments.
-
Treatment Time: Apply Mol-X for a standardized duration.
-
-
Cell Line Health:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Mol-X (e.g., from 1 nM to 100 µM). Replace the medium in each well with medium containing the different concentrations of Mol-X. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on your cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of Mol-X to determine the IC50 value.
Protocol 2: Western Blot for On-Target Validation
-
Cell Treatment: Treat cells with Mol-X at the desired concentration and for the appropriate time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a known Kinase Y substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylated substrate in Mol-X treated cells indicates on-target activity.
Signaling Pathway Diagram
The following diagram illustrates the intended on-target pathway of Mol-X and a potential off-target pathway.
Caption: On-target vs. potential off-target signaling pathways of Mol-X.
Technical Support Center: Improving LUF5831 Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of the small molecule LUF5831 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How can the type of storage container affect the stability of this compound?
The material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.[1]
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
You can perform a time-course experiment by measuring the activity or concentration of this compound at different time points after its addition to the assay medium. A decrease in activity or the appearance of new peaks in an HPLC analysis over time can indicate instability.[1][2]
Q5: What is the maximum recommended concentration of DMSO for cell-based assays with this compound?
The tolerance to DMSO can vary significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2] It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[2]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of this compound activity.
This common problem often arises from the degradation of the small molecule in solution. The following is a systematic approach to troubleshoot this issue.
Review Solution Preparation and Storage Practices
Proper preparation and storage are critical for maintaining compound integrity.[1]
| Parameter | Potential Issue | Recommended Action |
| Solvent Quality | Impurities in the solvent can react with this compound. | Use high-purity, anhydrous grade solvents. |
| Storage Temperature | Degradation reactions are often temperature-dependent. | Store stock solutions at -20°C or -80°C.[1] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound and affect solvent properties.[1] | Aliquot stock solutions into single-use volumes. |
| Light Exposure | UV and visible light can induce photochemical degradation. | Store solutions in amber vials or wrap containers in foil.[1] |
| Air (Oxygen) Exposure | This compound may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
| pH | The stability of this compound may be pH-dependent. | Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[1] |
Assess this compound Stability Experimentally
If you suspect degradation, a simple stability test can provide valuable insights.[1]
Objective: To assess the stability of this compound in a specific solvent or buffer over time.
Experimental Protocol:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[2]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline.[1]
-
-
Incubate Samples:
-
Incubate the remaining solution under the conditions you are testing (e.g., 37°C, room temperature, 4°C).
-
-
Collect Subsequent Timepoints:
-
At regular intervals (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and process them as in step 1.
-
-
Analyze by HPLC:
-
Analyze all samples by HPLC using a suitable method to separate this compound from potential degradants.
-
-
Data Analysis:
-
Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
-
Illustrative Stability Data for this compound in Aqueous Buffer (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (22°C) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.1 |
| 4 | 98.1 | 92.5 | 80.3 |
| 8 | 96.3 | 85.1 | 65.7 |
| 24 | 92.5 | 68.9 | 40.2 |
Address Solubility Issues
Poor solubility can lead to precipitation, which may be misinterpreted as degradation.
Kinetic Solubility Assessment Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in your aqueous assay buffer in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[2]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[2]
Illustrative Solubility Data for this compound
| Solvent | Solubility (µM) |
| DMSO | >10,000 |
| Ethanol | 5,000 |
| PBS (pH 7.4) | 25 |
| Cell Culture Medium + 10% FBS | 50 |
Visual Guides
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Troubleshooting Unexpected Results with Experimental Compound LUF5831
Welcome to the technical support center for LUF5831. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant cellular response at concentrations of this compound that are much lower than its known IC50 for the primary target. What could be the cause?
A1: This discrepancy may be indicative of off-target effects, where this compound interacts with unintended biomolecules.[1][2] Such effects are a known concern in drug development and can lead to unexpected phenotypic changes.[3] It is also possible that the compound is more potent in the specific cell line or experimental conditions you are using compared to the initial characterization assays. We recommend performing a dose-response curve in your specific assay and comparing it with a control cell line that does not express the primary target.
Q2: Our in-cell westerns show modulation of a signaling pathway that is not directly linked to the intended target of this compound. How can we investigate this?
A2: Unanticipated pathway modulation is a classic sign of off-target activity or downstream effects of the primary target engagement. To dissect this, consider the following:
-
Pathway Profiling: Utilize antibody arrays or targeted proteomics to get a broader view of the signaling pathways affected by this compound.
-
Knockout/Knockdown Models: Test the effect of this compound in a cell line where the suspected off-target is knocked out or its expression is reduced. A diminished response in these cells would suggest an interaction with the depleted protein.
-
Bioinformatics Analysis: Use computational tools to predict potential off-target binding sites for this compound based on its chemical structure.
Q3: We are seeing inconsistent results with this compound between different experimental batches. What could be the reason?
A3: Batch-to-batch variability can stem from several factors:
-
Compound Stability: this compound may be degrading over time or due to improper storage. Ensure the compound is stored as recommended and consider aliquoting to avoid multiple freeze-thaw cycles.
-
Solubility Issues: Poor solubility can lead to inconsistent effective concentrations. Visually inspect your stock solutions for any precipitation. It may be necessary to adjust the solvent or sonicate the solution.
-
Purity of Batches: There could be slight variations in the purity of different batches of this compound. If possible, obtain a certificate of analysis for each batch to compare purity levels.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
Unexpected results are often traced back to off-target effects. This guide provides a systematic approach to identify and validate potential off-target interactions of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying this compound off-target effects.
Data Presentation: Interpreting Dose-Response Data
| Cell Line | Primary Target Expression | This compound EC50 | Interpretation |
| Cell Line A | High | 10 nM | Expected on-target activity. |
| Cell Line B | None (Knockout) | 50 nM | Potential off-target effect at higher concentrations. |
| Cell Line C | High | 1 µM | Unexpectedly low potency, suggesting assay interference or resistance. |
Guide 2: Addressing Solubility and Stability Issues
Poor solubility and degradation of this compound can lead to unreliable and misleading results.
Protocol for Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilution: Create a serial dilution of the stock solution in your experimental media.
-
Visual Inspection: After a 1-hour incubation at the experimental temperature, visually inspect each dilution for any signs of precipitation.
-
Nephelometry: For a quantitative measure, use a nephelometer to determine the concentration at which aggregation occurs.
Decision Tree for Solubility Troubleshooting
Caption: Troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging its intended target within the cell.
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1 hour.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blot.
Expected Outcome: this compound binding to its target should increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Data Summary: Example CETSA Results
| Temperature (°C) | Vehicle Control (% Soluble Target) | This compound Treated (% Soluble Target) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 60 | 40% | 75% |
| 70 | 10% | 30% |
Protocol 2: Kinase Profiling Assay
To investigate potential off-target kinase interactions, a broad-spectrum kinase profiling assay is recommended.
-
Compound Submission: Submit this compound to a commercial kinase profiling service. Specify the concentration for screening (typically 1 µM).
-
Assay Performance: The service will perform in vitro kinase activity assays against a panel of hundreds of kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase.
-
Hit Identification: Identify any kinases that are significantly inhibited by this compound.
Signaling Pathway Visualization: Potential Off-Target Kinase Interaction
Caption: this compound intended vs. off-target pathway effects.
References
- 1. Off-target effects dominate a large-scale RNAi screen for modulators of the TGF-β pathway and reveal microRNA regulation of TGFBR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5831 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues encountered during LUF5831 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a cell-based reporter assay designed to quantitatively measure the activity of the hypothetical "Lumin-FX" signaling pathway. This pathway is believed to be critical in cellular stress responses. The assay utilizes a genetically engineered cell line containing a luciferase reporter gene under the control of a promoter responsive to the Lumin-FX pathway. Activation of the pathway leads to the expression of luciferase, and the resulting luminescence is measured as the assay readout.
Q2: What are the most common sources of variability in the this compound assay?
A2: The most common sources of variability can be grouped into three main categories: biological, procedural, and instrumental. Biological variability can arise from differences in cell culture conditions and passage number. Procedural variability often stems from pipetting errors and inconsistencies in incubation times.[1] Instrumental variability can be due to fluctuations in incubator temperature or issues with the luminometer.
Q3: How can I minimize variability between replicate wells?
A3: To minimize variability between replicates, it is crucial to ensure homogenous cell seeding and consistent pipetting.[1] Using a master mix for reagents and employing a multichannel pipette can help reduce pipetting errors.[1] Additionally, careful mixing of reagents and uniform incubation conditions across the plate are essential.
Q4: What can cause a weak or no signal in the this compound assay?
A4: A weak or absent signal can be due to several factors, including inactive reagents, low transfection efficiency (if applicable), or the use of a weak promoter in the reporter construct.[1] It is also possible that the cells were not properly stimulated to activate the Lumin-FX pathway.
Q5: What leads to high background signal?
A5: High background can be caused by contamination of reagents or cell cultures.[1] Using white plates with clear bottoms can help reduce background from neighboring wells.[1] It is also important to use freshly prepared reagents.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Prepare a master mix for all reagents to be added to the wells. Use a calibrated multichannel pipette for dispensing. Pre-wet pipette tips before aspirating and dispensing liquids.[2] |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Mix the cell suspension between plating groups of wells to prevent settling. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Old or Improperly Stored Reagents | Use fresh reagents and ensure they are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of critical reagents like cell lysates and luciferase substrate.[1] |
Issue 2: Weak or No Luminescent Signal
| Possible Cause | Recommended Solution |
| Inactive Luciferase Reagent | Check the expiration date of the luciferase substrate. Prepare the luciferin (B1168401) solution fresh and protect it from light.[1] |
| Low Cell Viability | Perform a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) to ensure cells are healthy at the time of the assay. |
| Suboptimal Reagent Concentration | Titrate the concentration of the stimulating compound to ensure it is within the optimal range for activating the Lumin-FX pathway. |
| Incorrect Incubation Times | Adhere strictly to the recommended incubation times in the protocol. Both stimulation and reagent incubation times are critical.[3] |
| Weak Promoter in Reporter Construct | If using a custom-developed cell line, consider re-cloning with a stronger promoter to enhance signal output.[1] |
Issue 3: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Media | Use sterile technique throughout the experiment. Prepare fresh reagents and media. Filter-sterilize all buffers. |
| Autoluminescence of Compounds | Test the experimental compounds for inherent luminescent properties by measuring their signal in the absence of cells. |
| Cross-talk Between Wells | Use opaque, white-walled microplates to minimize light leakage between adjacent wells. |
| Sub-optimal Blocking | If your protocol involves antibody steps, ensure that appropriate blocking buffers are used to prevent non-specific binding.[3] |
Experimental Protocols
Key Experiment: this compound Assay Workflow
-
Cell Seeding:
-
Culture the this compound reporter cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay medium.
-
Remove the growth medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate positive and negative controls.
-
Incubate for the optimized stimulation period (e.g., 6 hours) at 37°C and 5% CO2.
-
-
Lysis and Luminescence Reading:
-
Prepare the luciferase lysis buffer and substrate according to the manufacturer's instructions.
-
Remove the compound-containing medium and add 50 µL of lysis buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
Add 50 µL of the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader with an integration time of 1 second per well.
-
Quantitative Data Summary
Table 1: Sources of Variability and Their Potential Impact on Assay Precision
| Source of Variation | Typical Coefficient of Variation (CV%) | Potential Impact on Reproducibility |
| Pipetting Error | 5-15% | High |
| Cell Seeding Density | 3-10% | Medium |
| Incubation Time | 2-8% | Medium |
| Reagent Batch-to-Batch Variation | 5-20% | High |
| Luminometer Performance | < 2% | Low |
Visualizations
Caption: Hypothetical "Lumin-FX" signaling pathway measured by the this compound assay.
Caption: Standard experimental workflow for the this compound assay.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
Technical Support Center: Interpreting Inconsistent LUF5831 Binding Data
Disclaimer: Publicly available information on "LUF5831" is limited. The following technical support guide is a generalized framework designed to assist researchers in troubleshooting inconsistent binding data for a hypothetical small molecule. The principles and methodologies described here are broadly applicable to ligand-binding assays and can be adapted to your specific experimental context with this compound.
Troubleshooting Guides
This section addresses common issues encountered during this compound binding experiments.
| Question | Possible Causes | Troubleshooting Steps |
| High background signal in my binding assay. | 1. Non-specific binding: this compound or the detection reagent is binding to components other than the target protein.2. Reagent contamination: Buffers, plates, or reagents are contaminated.3. Detector issues: The plate reader or detector settings are not optimal. | 1. Increase the concentration of blocking agents (e.g., BSA) in your assay buffer.2. Test different assay plate types (e.g., low-binding plates).3. Filter all buffers and prepare fresh reagents.4. Optimize detector gain and read times. |
| Low signal-to-noise ratio. | 1. Inactive protein: The target protein may be misfolded or degraded.2. This compound degradation: The compound may be unstable in the assay buffer.3. Insufficient incubation time: The binding reaction may not have reached equilibrium. | 1. Verify protein activity using a positive control.2. Assess this compound stability in the assay buffer over time.3. Perform a time-course experiment to determine the optimal incubation time. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting.2. Improper mixing: Reagents are not mixed thoroughly.3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all reagents before and after addition to the plate.3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Inconsistent results between experiments. | 1. Reagent variability: Batch-to-batch differences in reagents (e.g., protein, this compound).2. Experimental conditions: Minor variations in temperature, incubation time, or buffer pH.3. Cell-based assay variability: Differences in cell passage number, density, or health. | 1. Qualify new batches of reagents against a standard.2. Strictly control and document all experimental parameters.3. For cell-based assays, use cells within a defined passage number range and monitor cell health. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, small molecules are typically stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What quality control measures should I take for my target protein?
A2: Ensure the purity of your protein using SDS-PAGE and assess its concentration accurately. The binding activity of each new batch of protein should be validated using a known high-affinity ligand as a positive control.
Q3: How can I be sure that this compound is directly binding to my target?
A3: Orthogonal assays are recommended to confirm direct binding. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a cellular thermal shift assay (CETSA) can validate the binding interaction observed in your primary assay.
Q4: What are the key components of a robust binding assay?
A4: A robust binding assay should include:
-
A purified and active target protein.
-
A high-affinity labeled ligand (if using a competitive binding format).
-
Appropriate controls (e.g., positive and negative controls, no-protein control).
-
An optimized assay buffer.
-
A detection method with a good signal-to-noise ratio.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the binding affinity of this compound.
Materials:
-
Target protein
-
Radiolabeled ligand with known affinity for the target
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Scintillation fluid and vials
-
Filter plates and vacuum manifold
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.
-
Initiate the binding reaction by adding the target protein to each well.
-
Incubate the plate at a specified temperature for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of each well through a filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.
Visualizations
Hypothetical Signaling Pathway for this compound Target
Caption: Hypothetical signaling pathway initiated by this compound binding.
Troubleshooting Workflow for Inconsistent Binding Data
Technical Support Center: Troubleshooting LUF5831-Induced Signaling Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUF5831, a novel modulator of intracellular signaling. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule designed to activate the Raf/MEK/ERK (MAPK) signaling cascade. It functions by allosterically activating Raf kinases, leading to the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2. This pathway is crucial in regulating cell proliferation, differentiation, and survival.
Q2: What are the expected downstream effects of this compound treatment in responsive cell lines?
A2: Upon activation of the MAPK pathway by this compound, a series of downstream events are expected. These include the phosphorylation of ERK1/2, which then translocates to the nucleus to phosphorylate and activate transcription factors such as c-Myc and Elk-1. This leads to the transcription of target genes that drive cell cycle progression and other cellular responses.
Q3: My cells are not responding to this compound treatment. What are the possible causes?
A3: There are several potential reasons for a lack of cellular response to this compound. These can be broadly categorized as issues with the compound, the cell line, or the experimental procedure. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: I am observing high background signaling in my untreated control group. How can I reduce this?
A4: High background signaling in the MAPK pathway can be caused by several factors, including high serum concentration in the culture medium, cell density, or the presence of other growth factors. Optimizing your cell culture conditions, such as reducing serum concentration for a period before the experiment (serum starvation), can help minimize basal pathway activation.
Troubleshooting Guide
Problem 1: No detectable increase in ERK1/2 phosphorylation after this compound treatment.
This is a common issue that can be addressed by systematically evaluating the experimental setup.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a starting range of 0.1 µM to 10 µM. |
| Inappropriate Treatment Time | Conduct a time-course experiment to identify the peak of ERK1/2 phosphorylation. Activation is often transient, with peaks typically observed between 15 and 60 minutes post-treatment. |
| Low Receptor/Target Expression in Cell Line | Verify the expression of key pathway components (e.g., Raf, MEK, ERK) in your cell line using Western blotting or qPCR. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent. High cell density can sometimes lead to contact inhibition and altered signaling responses. |
Experimental Protocol: Western Blot for Phospho-ERK1/2
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Problem 2: High variability between experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Use a cell counter for accurate cell numbers. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Inconsistent Treatment Application | Add this compound or vehicle control to all wells in the same manner and with consistent timing. |
Visualizing Signaling Pathways and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate the this compound-induced signaling pathway and a general troubleshooting workflow.
Caption: this compound-induced MAPK/ERK signaling cascade.
Validation & Comparative
A Comparative Guide to LUF5831 and Adenosine for A1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound LUF5831 and the endogenous nucleoside adenosine (B11128) in their ability to activate the A1 adenosine receptor (A1AR). The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.
Introduction
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Its activation by agonists can elicit therapeutic effects, making it an attractive target for drug development. Adenosine is the endogenous agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] this compound is a non-adenosine-like synthetic compound that also activates the A1 receptor.[3][4] This guide will compare these two agonists based on their binding affinity, potency, efficacy, and selectivity.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and adenosine at the human A1 adenosine receptor.
Table 1: Binding Affinity
| Ligand | Ki (nM) at human A1AR | Reference |
| This compound | 18 | [3][5] |
| Adenosine | ~70 | [6] |
| CPA (N6-cyclopentyladenosine) | 2.2 | [5] |
CPA is a stable, high-affinity full agonist for the A1AR and is often used as a reference compound.
Table 2: Functional Potency and Efficacy (cAMP Assay)
| Ligand | EC50 (nM) for inhibition of cAMP | Emax (% inhibition of forskolin-stimulated cAMP) | Classification | Reference |
| This compound | Not explicitly reported | 37 ± 1% | Partial Agonist | [4][5] |
| Adenosine | 310 | Not explicitly reported, assumed full agonist | Full Agonist | [7] |
| CPA (N6-cyclopentyladenosine) | Not explicitly reported | 66 ± 5% | Full Agonist | [4][5] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Affinity (Ki, nM) or Potency (EC50, nM) | Reference |
| A1 | 18 (Ki) | [5] |
| A2A | >10,000 (Ki) | [5] |
| A2B | 1,300 (EC50) | [5] |
| A3 | >10,000 (Ki) | [5] |
Key Differences
-
Affinity: this compound exhibits a higher binding affinity for the A1AR (lower Ki value) compared to the endogenous ligand, adenosine.[3][6] The reference full agonist, CPA, has an even higher affinity than both this compound and adenosine.[5]
-
Efficacy: this compound is a partial agonist, meaning it does not produce the maximum possible response even at saturating concentrations.[4][5] In contrast, adenosine is the endogenous full agonist. The experimental data shows that this compound has a submaximal effect on inhibiting cAMP production compared to the full agonist CPA.[4][5]
-
Structure: Adenosine is a purine (B94841) nucleoside, while this compound is a non-adenosine-like compound, which can influence its metabolic stability and potential for off-target effects.[3]
-
Selectivity: this compound demonstrates high selectivity for the A1 receptor over the A2A and A3 receptor subtypes.[5]
Signaling Pathways and Experimental Workflows
A1 Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist, such as adenosine or this compound, initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow: Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Radioligand Displacement Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP, providing information on its potency (EC50) and efficacy (Emax).
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
1. Radioligand Displacement Assay for Human A1 Adenosine Receptor
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1AR antagonist.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2.[8]
-
Test compounds: this compound and Adenosine.
-
Non-specific binding control: 10 µM CPA (N6-cyclopentyladenosine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and adenosine) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM CPA (for non-specific binding) or test compound dilution.
-
50 µL of radioligand ([3H]DPCPX) at a final concentration of ~1-2 nM.
-
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay for Human A1 Adenosine Receptor
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium (e.g., F-12 or DMEM/F12).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase inhibitor: Rolipram or IBMX (e.g., 50 µM).[8][9]
-
Adenylyl cyclase stimulator: Forskolin (e.g., 10 µM).[8]
-
Test compounds: this compound and Adenosine.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Seed the cells in multi-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for 15-30 minutes at 37°C.
-
Add serial dilutions of the test compounds (this compound and adenosine) to the wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the concentration-response curves using non-linear regression.
-
3. GTPγS Binding Assay for Human A1 Adenosine Receptor
-
Materials:
-
Cell membranes from cells expressing the human A1 adenosine receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.
-
Test compounds: this compound and Adenosine.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound dilutions.
-
Cell membrane suspension (20-50 µg protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the concentration-response curves.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
LUF5831: A Comprehensive Guide to its Validation as a Selective A1 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LUF5831 with other selective A1 adenosine (B11128) receptor (A1R) agonists, supported by experimental data. It is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering insights into the validation of this compound as a selective pharmacological tool.
Comparative Analysis of A1R Agonist Affinity and Potency
The selectivity of a receptor agonist is a critical determinant of its therapeutic potential and its utility in research. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to other well-characterized A1R agonists, N6-cyclopentyladenosine (CPA) and Capadenoson.
Table 1: Binding Affinity (Ki, nM) of A1R Agonists at Human Adenosine Receptor Subtypes
| Compound | A1 | A2A | A2B | A3 | A1 Selectivity vs. A2A | A1 Selectivity vs. A2B | A1 Selectivity vs. A3 |
| This compound | 18 [1] | - | - | - | - | - | - |
| CPA | 2.3[2] | 790[2] | - | 43[2] | 343-fold | - | 18.7-fold |
| Capadenoson | - | - | ~300[2] | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of A1). Data for all subtypes for this compound and some for CPA and Capadenoson were not available in the search results.
Table 2: Functional Potency (EC50, nM) of A1R Agonists
| Compound | A1 (cAMP Inhibition) | A2A (cAMP Stimulation) | A2B (cAMP Stimulation) | A3 (cAMP Inhibition) |
| This compound | - | - | - | - |
| CPA | 0.31 µM (human)[3] | 0.7 µM (human)[3] | - | - |
| Capadenoson | 0.66[2] | 1,400[2] | 1.1[2] | - |
Note: A lower EC50 value indicates greater potency. Data for this compound was not available in the search results.
Experimental Protocols
The validation of a selective agonist relies on robust and reproducible experimental data. Below are detailed methodologies for the key experiments used to characterize this compound and other A1R agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]DPCPX (a selective A1R antagonist).
-
Unlabeled this compound and other competing ligands.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 15 µg per assay tube[4].
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]DPCPX (e.g., 0.4-0.6 nM)[4], and increasing concentrations of this compound.
-
For total binding, omit the competing ligand.
-
For non-specific binding, include a saturating concentration of a known A1R ligand (e.g., theophylline).
-
Incubate the plate at 25°C for 1 hour with gentle agitation[4].
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in A1R signaling.
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity via the A1 adenosine receptor.
Materials:
-
CHO-K1 or HEK293-T cells transiently or stably expressing the human A1 adenosine receptor[5].
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in the appropriate medium and plate them in a 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like rolipram).
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for clearly communicating complex biological and experimental processes. The following visualizations were created using the Graphviz DOT language.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
LUF5831 vs. CPA (N6-cyclopentyladenosine): A Comparative Guide for Adenosine A1 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of LUF5831 and N6-cyclopentyladenosine (CPA), two prominent agonists of the adenosine (B11128) A1 receptor. This document summarizes key experimental data, details methodological protocols, and visualizes relevant signaling pathways to facilitate informed decisions in research and development.
Introduction
This compound is a novel, non-ribose partial agonist for the human adenosine A1 receptor (A1R), representing a departure from the classical adenosine-like structures. In contrast, N6-cyclopentyladenosine (CPA) is a well-established, potent, and selective full agonist for the A1R, widely used as a reference compound in pharmacological studies. Both compounds are crucial tools for investigating the physiological and pathophysiological roles of the adenosine A1 receptor, a G protein-coupled receptor involved in numerous processes, including cardiovascular function, neurotransmission, and inflammation. This guide presents a head-to-head comparison of their in vitro pharmacological profiles.
Quantitative Data Summary
The following tables summarize the binding affinity, efficacy, and selectivity of this compound and CPA for adenosine receptors based on published experimental data.
Table 1: Adenosine A1 Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human Adenosine A1 (wild-type) | 122 ± 22 |
| CPA | Human Adenosine A1 | 2.3 |
Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity.
Table 2: Adenosine A1 Receptor Efficacy (cAMP Inhibition)
| Compound | Receptor | Maximal Inhibition of Forskolin-Induced cAMP Production | Classification |
| This compound | Human Adenosine A1 (wild-type) | 37 ± 1% | Partial Agonist |
| CPA | Human Adenosine A1 (wild-type) | 66 ± 5% | Full Agonist |
Efficacy is a measure of the maximal response a ligand can produce upon binding to its receptor.
Table 3: Selectivity Profile for Human Adenosine Receptors
| Compound | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A2B EC₅₀ (nM) | A3 Kᵢ (nM) |
| This compound | 122 | >10,000 | >10,000 | >10,000 |
| CPA | 2.3 | 790 | 18,600 | 43 |
Selectivity is the ability of a ligand to bind to a specific receptor subtype over others.
Signaling Pathways
Both this compound and CPA exert their effects by activating the adenosine A1 receptor, which primarily couples to inhibitory G proteins (Gᵢ/G₀). This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is used to determine the binding affinity (Kᵢ) of this compound and CPA for the human adenosine A1 receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh 50 mM Tris-HCl buffer and determine the protein concentration using a Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (typically 20-40 µg of protein).
-
50 µL of various concentrations of the competing ligand (this compound or CPA).
-
50 µL of a constant concentration of a radiolabeled A1 receptor antagonist, such as [³H]DPCPX (e.g., 1 nM).
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
To determine non-specific binding, add a high concentration of an unlabeled A1 receptor agonist (e.g., 10 µM CPA) instead of the competing ligand in a separate set of wells.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competing ligand concentration.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol is used to determine the functional activity (efficacy) of this compound and CPA by measuring their ability to inhibit adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human adenosine A1 receptor in a suitable growth medium.
-
Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells for 15 minutes at 37°C with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the agonist (this compound or CPA) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM), an activator of adenylyl cyclase, and incubate for an additional 15 minutes at 37°C.
3. cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay. These kits typically involve the use of a labeled cAMP tracer and a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Eₘₐₓ) by non-linear regression analysis.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This guide provides a comparative overview of this compound and CPA, highlighting their distinct pharmacological profiles as partial and full agonists of the adenosine A1 receptor, respectively. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at understanding the role of the adenosine A1 receptor in health and disease. The choice between these two compounds will depend on the specific experimental goals, with CPA being suitable for eliciting a maximal A1 receptor response and this compound being a valuable tool for investigating the effects of partial receptor activation.
LUF5831: A Comparative Guide to its Adenosine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of LUF5831 across the four subtypes of human adenosine (B11128) receptors: A1, A2A, A2B, and A3. The data presented is compiled from peer-reviewed research to facilitate an objective assessment of this compound's selectivity profile.
Summary of this compound's Interaction with Adenosine Receptors
This compound is a non-adenosine-like compound that has been characterized as a partial agonist for the adenosine A1 receptor.[1] Its selectivity has been evaluated against other adenosine receptor subtypes, revealing a preferential affinity for the A1 receptor.
Quantitative Comparison of Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potency (pEC50) of this compound and the reference agonist CPA (N6-cyclopentyladenosine) at the human adenosine A1, A2A, A2B, and A3 receptors.
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (pEC50) | A3 Receptor (Ki, nM) |
| This compound | 18 | >10,000 | <5 | >10,000 |
| CPA | 2.2 | 1,600 | 5.3 | 430 |
Data sourced from Heitman et al., 2006.[2]
Detailed Experimental Methodologies
The data presented in this guide were obtained through rigorous experimental protocols as described in the source literature.
Radioligand Displacement Assays for A1, A2A, and A3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1, A2A, and A3 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the recombinant human adenosine A1, A2A, or A3 receptors.
-
Radioligand: [3H]DPCPX, a selective A1 antagonist, was used for the A1 receptor binding assay. For A2A and A3 receptors, specific radioligands were utilized.
-
Assay Buffer: The binding assays were performed in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Incubation: Membranes were incubated with the radioligand and various concentrations of the competing ligand (this compound or CPA) in a total volume of 100 µl.
-
Equilibrium: The incubation was carried out for a sufficient duration to allow the binding to reach equilibrium (e.g., 2-3 hours at 25°C).
-
Separation: Bound and free radioligand were separated by rapid filtration over Whatman GF/C glass fiber filters.
-
Washing: The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters was determined by liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by the competing ligand was analyzed using non-linear regression to determine the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.[2]
Functional cAMP Assay for A1 and A2B Receptors
Objective: To determine the functional activity of this compound at the human adenosine A1 and A2B receptors by measuring its effect on cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human adenosine A1 or A2B receptor were used.
-
cAMP Stimulation/Inhibition:
-
A1 Receptor (Inhibitory): Cells were stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of this compound to inhibit this forskolin-induced cAMP production was then measured.
-
A2B Receptor (Stimulatory): The ability of this compound to directly stimulate cAMP production was assessed.
-
-
Incubation: Cells were incubated with various concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).
-
Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive binding assay, such as a scintillation proximity assay (SPA) or a FRET-based assay.
-
Data Analysis: Dose-response curves were generated to determine the EC50 (for stimulation at A2B) or IC50 (for inhibition at A1) values. For the A1 receptor, the study demonstrated that this compound had a submaximal inhibitory effect on cAMP production compared to the full agonist CPA, indicating it is a partial agonist.[1] The potency at the A2B receptor was expressed as the pEC50 value.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of adenosine receptors and the general workflow of the experimental procedures used to characterize this compound.
Caption: Adenosine Receptor G-protein Coupling and cAMP Signaling.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LUF5831 and NECA: A Guide for Researchers
This guide provides a detailed comparative analysis of two adenosine (B11128) receptor agonists, LUF5831 and 5'-N-Ethylcarboxamidoadenosine (NECA), tailored for researchers, scientists, and drug development professionals. The comparison focuses on their performance, supported by available experimental data, to facilitate informed decisions in research applications.
Introduction
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) - A1, A2A, A2B, and A3 - are crucial regulators of numerous physiological processes, making them attractive targets for therapeutic intervention. Agonists of these receptors are valuable tools for elucidating their roles in health and disease. This guide compares this compound, a novel non-ribose adenosine receptor agonist, with NECA, a well-characterized, non-selective adenosine receptor agonist.
This compound is distinguished as a non-adenosine-like, partial agonist with a known affinity for the adenosine A1 receptor.[1][2] Its unique structure, lacking the typical ribose moiety of endogenous and many synthetic adenosine receptor ligands, presents a novel pharmacological profile.
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective agonist for adenosine receptors, exhibiting high affinity for A1, A2A, and A3 subtypes, and a lower affinity for the A2B subtype.[3][4][5] Its broad activity profile has established it as a standard reference compound in adenosine receptor research.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NECA, focusing on their binding affinities (Ki) and functional potencies (EC50) at human adenosine receptors.
Table 1: Adenosine Receptor Binding Affinities (Ki)
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (EC50, µM) | A3 Receptor (Ki, nM) | Reference(s) |
| This compound | 18 | Data not available | Data not available | Data not available | [1][2] |
| NECA | 14 | 20 | 2.4 | 6.2 | [3][4][5] |
Note: A direct comparison of selectivity is challenging due to the lack of published data for this compound at A2A, A2B, and A3 receptors.
Table 2: Functional Activity
| Compound | Receptor | Assay Type | Efficacy | Potency (EC50/IC50) | Reference(s) |
| This compound | A1 | cAMP inhibition | Partial Agonist | Data not available | |
| NECA | A1, A2A, A3 | Various | Full Agonist | Sub-nanomolar to low micromolar range | [3][4][6] |
| NECA | A2B | cAMP accumulation | Full Agonist | 2.4 µM | [3][4] |
Signaling Pathways
This compound and NECA, by acting on adenosine receptors, modulate intracellular signaling cascades. The primary signaling pathway for A1 and A3 receptors is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while A2A and A2B receptors typically stimulate adenylyl cyclase, increasing cAMP levels.
This compound Signaling
As a partial agonist at the A1 receptor, this compound is expected to inhibit adenylyl cyclase, though to a lesser extent than a full agonist. The downstream consequences of this partial activation are not yet fully characterized.
NECA Signaling
NECA, being a non-selective agonist, activates a broader range of signaling pathways through its interaction with all four adenosine receptor subtypes.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare adenosine receptor ligands like this compound and NECA.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound (e.g., this compound or NECA) to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293 cells) or tissues.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (potency and efficacy) of a test compound at Gs- or Gi-coupled adenosine receptors.
Principle: This assay measures the change in intracellular cAMP levels in response to receptor activation by the test compound. For Gi-coupled receptors like A1, a decrease in forskolin-stimulated cAMP is measured. For Gs-coupled receptors like A2A and A2B, an increase in basal cAMP is measured.
General Protocol:
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with forskolin.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Nucleoside Agonists of the Adenosine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of A1, A2A, or A3 adenosine receptors attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LUF5831 and Endogenous Ligands at the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic compound LUF5831 with the endogenous ligand adenosine (B11128) and the well-characterized synthetic agonist N6-cyclopentyladenosine (CPA) at the human adenosine A1 receptor (A1R). The A1R is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention.
Introduction to this compound
This compound is a non-adenosine-like partial agonist for the adenosine A1 receptor.[1] Its unique structure and partial agonism make it a compound of interest for researchers exploring nuanced modulation of the A1R signaling pathway, potentially offering a different therapeutic window compared to full agonists.
Comparative Efficacy at the Adenosine A1 Receptor
The efficacy of this compound has been evaluated in comparison to the endogenous full agonist, adenosine, and the potent synthetic full agonist, CPA. The primary signaling pathway for the A1R involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound, adenosine, and CPA at the human adenosine A1 receptor.
Table 1: Ligand Binding Affinities for the Human Adenosine A1 Receptor
| Ligand | K_i_ (nM) | Radioligand | Cell Line | Reference |
| This compound | 18 | [³H]DPCPX | CHO-K1 | [1] |
| Adenosine | ~100-300 (IC_50_) | Various | Various | [2][3] |
| CPA | 2.3 | [³H]DPCPX | HEK293 | [4][5] |
Note: The reported value for adenosine is an IC_50_ from functional assays, which can approximate K_i_ under certain conditions.
Table 2: Functional Potency in cAMP Inhibition Assays
| Ligand | EC_50_ / IC_50_ (nM) | Maximal Inhibition of Forskolin-Stimulated cAMP Production (%) | Cell Line | Reference |
| This compound | Not explicitly reported | 37 ± 1 | CHO-K1 | [1] |
| Adenosine | 100 - 310 (IC_50_) | Not explicitly reported | Various | [2][3] |
| CPA | 6.3 | 66 ± 5 | HEK293T/17 | [1][4][6] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is essential to visualize the underlying signaling pathways and the experimental procedures used to measure these effects.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist leads to the inhibition of adenylyl cyclase via the G_i_ alpha subunit of the associated G protein. This results in a decrease in the intracellular concentration of the second messenger, cAMP.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for its receptor. In a competition binding assay, a radiolabeled ligand and an unlabeled test compound compete for binding to the receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Inhibition Assay
This functional assay measures the ability of a ligand to inhibit the production of cAMP, typically stimulated by forskolin (B1673556), a direct activator of adenylyl cyclase.
Caption: cAMP Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the human adenosine A1 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human adenosine A1 receptor.
-
Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A1R antagonist.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a total volume of 100 µL, incubate cell membranes (approximately 5-10 µg of protein) with a fixed concentration of [³H]DPCPX (e.g., 1-2 nM) and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture for 60-90 minutes at 25°C to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold washing buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Inhibition Functional Assay
Objective: To measure the functional potency of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.
-
Stimulant: Forskolin.
-
Test Ligands: this compound, Adenosine, CPA.
-
Phosphodiesterase Inhibitor: (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add varying concentrations of the test ligand (this compound, adenosine, or CPA) to the cells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the ligand concentration to generate a dose-response curve. From this curve, determine the EC_50_ or IC_50_ value and the maximal percentage of inhibition of the forskolin-stimulated cAMP response.
Conclusion
This compound acts as a partial agonist at the human adenosine A1 receptor, with a binding affinity in the nanomolar range.[1] Its functional efficacy in inhibiting cAMP production is lower than that of the full agonist CPA.[1] While a direct comparison of the functional potency (EC_50_) of this compound and the endogenous ligand adenosine in a cAMP assay is not available from the reviewed literature, the existing data suggest that adenosine is also a potent agonist at the A1 receptor.[2][3] The partial agonism of this compound may offer a distinct pharmacological profile, potentially leading to therapeutic benefits with a reduced side-effect profile compared to full agonists. Further studies directly comparing the functional profiles of this compound and adenosine under identical experimental conditions are warranted to fully elucidate their comparative efficacy.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
independent validation of LUF5831 pharmacology
An Independent Validation and Comparative Analysis of LUF5831 Pharmacology
This guide provides an independent validation of the pharmacological properties of this compound, a novel non-adenosine partial agonist for the adenosine (B11128) A1 receptor. The performance of this compound is objectively compared with other well-characterized adenosine A1 receptor ligands, supported by experimental data from published literature. This document is intended for researchers, scientists, and professionals in drug development.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and its comparators, including the full agonist N6-cyclopentyladenosine (CPA) and the antagonist/inverse agonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX). The data is primarily sourced from a key study by Heitman et al. (2006) in the British Journal of Pharmacology.[1][2]
Table 1: Radioligand Binding Affinities at the Human Adenosine A1 Receptor
| Compound | Ligand Type | Ki (nM) |
| This compound | Partial Agonist | 18 ± 1 |
| CPA | Full Agonist | 2.2 ± 0.2 (High Affinity) 250 ± 50 (Low Affinity) |
| DPCPX | Antagonist/Inverse Agonist | 1.3 ± 0.1 |
Data extracted from Heitman et al. (2006). Ki values represent the inhibitory constant, a measure of binding affinity.[1][2]
Table 2: Functional Activity at the Human Adenosine A1 Receptor (cAMP Inhibition Assay)
| Compound | Ligand Type | EC50 (nM) | Maximal Inhibition of Forskolin-stimulated cAMP (%) |
| This compound | Partial Agonist | 110 ± 20 | 37 ± 1 |
| CPA | Full Agonist | 12 ± 2 | 66 ± 5 |
Data extracted from Heitman et al. (2006). EC50 represents the half-maximal effective concentration, a measure of potency. Maximal inhibition indicates the efficacy of the compound.[1][2]
Table 3: Binding Affinity at the Mutant (T277A) Human Adenosine A1 Receptor
| Compound | Ki (nM) |
| This compound | 122 ± 22 |
| CPA | > 10,000 |
Data from Heitman et al. (2006) demonstrating that this compound, unlike the full agonist CPA, retains affinity for a mutant receptor with impaired agonist binding.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the adenosine A1 receptor and a typical experimental workflow for its pharmacological characterization.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for A1 Receptor Pharmacology.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Heitman et al. (2006).[1][2]
Radioligand Binding Assays
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor were prepared.
-
Incubation: For competition binding assays, membranes were incubated in a total volume of 100 µL of 50 mM Tris-HCl buffer (pH 7.4) containing adenosine deaminase (0.8 U/mL). The incubation mixture included approximately 2 nM of the radioligand [3H]DPCPX and varying concentrations of the competing ligand (this compound, CPA, or DPCPX).
-
Separation: The incubation was carried out for at least 1 hour at 25°C. Bound and free radioligand were separated by rapid filtration over Whatman GF/B filters using a cell harvester.
-
Washing: Filters were washed three times with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: The amount of radioactivity retained on the filters was determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM of the unlabeled antagonist. Competition binding data were analyzed using non-linear regression to determine the Ki values.
Functional cAMP Accumulation Assay
-
Cell Culture: CHO cells stably expressing the human adenosine A1 receptor were cultured in appropriate media.
-
Pre-incubation: Cells were pre-incubated with adenosine deaminase (1 U/mL) for 30 minutes at 37°C in a buffer containing 50 mM Tris-HCl, 1 mM EDTA, and 3 mM MgCl2 (pH 7.4).
-
Stimulation and Treatment: Intracellular cAMP production was stimulated by the addition of 1 µM forskolin. Concurrently, cells were treated with varying concentrations of the test compound (this compound or CPA).
-
Incubation: The reaction was allowed to proceed for 15 minutes at 37°C.
-
cAMP Measurement: The reaction was terminated, and the amount of intracellular cAMP was quantified using a commercially available cAMP assay kit.
-
Data Analysis: The concentration-response curves were analyzed using non-linear regression to determine the EC50 and maximal inhibition (Emax) values.
Conclusion
This compound is a non-adenosine partial agonist of the human adenosine A1 receptor with a Ki value of 18 nM.[1][2][3] In functional assays, it demonstrates partial agonism by inhibiting forskolin-stimulated cAMP production with an EC50 of 110 nM and a maximal effect that is significantly lower than the full agonist CPA.[1][2] A notable characteristic of this compound is its ability to bind to the T277A mutant of the adenosine A1 receptor, a mutation that significantly impairs the binding of traditional agonists like CPA.[1][2] This suggests a different binding mode for this compound compared to classical adenosine analogs. The provided data and protocols offer a solid foundation for further independent validation and comparative studies of this compound and other adenosine A1 receptor modulators.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Non-Adenosine A2A Receptor Agonists: LUF5834 and CGS21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of two prominent non-adenosine agonists for the adenosine (B11128) A2A receptor (A2AAR): LUF5834 and CGS21680. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Initially, the query concerned LUF5831; however, literature review indicates that this compound is primarily a partial agonist of the adenosine A1 receptor. A structurally related compound, LUF5834, is a potent agonist at the A2A receptor and is therefore the focus of this comparative analysis.
Quantitative Comparison of A2A Receptor Agonists
The binding affinity and functional potency of LUF5834 and CGS21680 at the human A2A receptor have been characterized in multiple studies. The following tables summarize key quantitative data, providing a direct comparison of their pharmacological profiles.
Table 1: Comparative Binding Affinity of Non-Adenosine A2A Receptor Agonists
| Compound | Radioligand | Cell Line | Kᵢ (nM) | Reference |
| LUF5834 | [³H]-ZM241385 | HEK293 | 47 ± 6 | [1] |
| CGS21680 | [³H]-ZM241385 | HEK293 | 376 ± 12 | [1] |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Comparative Functional Potency and Efficacy of Non-Adenosine A2A Receptor Agonists
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Efficacy (% of CGS21680) | Reference |
| LUF5834 | cAMP Accumulation | HEK293 | 21 ± 1 | 50 ± 1 | [1] |
| CGS21680 | cAMP Accumulation | HEK293 | 195 ± 12 | 100 | [1] |
| LUF5834 | G Protein Dissociation | HEK293 | 56.2 | 37% (relative to NECA) | [2] |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. A lower EC₅₀ value indicates higher potency. Efficacy refers to the maximal response induced by the agonist.
Experimental Methodologies
The data presented in this guide were generated using standard pharmacological assays. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of unlabelled ligands, such as LUF5834 and CGS21680, by their ability to compete for the binding of a radiolabelled ligand to the A2A receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human A2A receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing sucrose (B13894) for cryopreservation, and stored at -80°C.[3]
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).[3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Cell membrane preparation (typically 3-20 µg of protein).[3]
-
A fixed concentration of a radiolabelled A2A receptor antagonist, such as [³H]-ZM241385 (e.g., 5.5 nM).[1]
-
A range of concentrations of the competing unlabelled ligand (e.g., LUF5834 or CGS21680).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
-
For agonist binding, the buffer is often supplemented with MgCl₂ (e.g., 10 mM).[2]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[3]
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
The radioactivity retained on the filters is measured by liquid scintillation counting.[3]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 100 µM CGS21680).[1]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This protocol outlines a common method for assessing the functional potency and efficacy of A2A receptor agonists by measuring the accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon A2A receptor activation.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human A2A receptor are cultured to approximately 80-90% confluency.[1]
-
Cells are harvested and seeded into 384-well plates at a density of around 2,500 - 5,000 cells per well.[1][4]
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing phosphodiesterase inhibitors (e.g., 50 µM cilostamide (B1669031) and 50 µM rolipram) to prevent the degradation of cAMP.[1] Adenosine deaminase (ADA) is often included to remove endogenous adenosine.[1]
-
Cells are pre-incubated with the stimulation buffer.
-
A range of concentrations of the agonist (LUF5834 or CGS21680) is added to the wells.
-
The plates are incubated for a specific period (e.g., 30 minutes) to allow for cAMP production.[5]
3. cAMP Detection:
-
The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available kit, such as a LANCE cAMP 384 kit, which is based on competitive immunoassay principles (e.g., TR-FRET).[1][4]
-
The fluorescence signal is read on a plate reader.
4. Data Analysis:
-
A standard curve is generated to determine the concentration of cAMP in each well.
-
The concentration-response curves for each agonist are plotted, and the EC₅₀ and Eₘₐₓ values are determined using non-linear regression.
-
The efficacy of a test agonist is often expressed as a percentage of the maximal response produced by a reference full agonist, such as CGS21680.[1]
Signaling Pathways and Experimental Workflows
Activation of the A2A receptor by non-adenosine agonists like LUF5834 and CGS21680 primarily initiates the canonical Gαs-mediated signaling cascade. However, the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is an area of active research.
Canonical A2A Receptor Signaling Pathway
The primary signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and the subsequent production of cAMP.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Assessing the Specificity of LUF5831 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adenosine (B11128) A₁ receptor partial agonist, LUF5831, focusing on its specificity and performance relative to other well-established A₁ receptor agonists. While direct experimental data of this compound in knockout models is not currently available in published literature, this guide synthesizes existing in vitro data and outlines the established best practices for specificity assessment using knockout models, providing a framework for future investigations.
Introduction to this compound
This compound is a non-adenosine-like partial agonist of the human adenosine A₁ receptor. Its characterization is crucial for its potential therapeutic applications, where on-target specificity is paramount to minimize off-target effects and ensure a favorable safety profile. The adenosine A₁ receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Performance Comparison of Adenosine A₁ Receptor Agonists
The following table summarizes the available quantitative data for this compound and compares it with other known adenosine A₁ receptor agonists. This data is primarily derived from in vitro radioligand binding and functional assays.
| Compound | Type | Affinity (Kᵢ) for human A₁R | Efficacy (vs. CPA) | Selectivity Profile | Reference |
| This compound | Partial Agonist | 122 ± 22 nM | 37 ± 1% (cAMP inhibition) | Data on other adenosine receptor subtypes not readily available. | [1] |
| N⁶-Cyclopentyladenosine (CPA) | Full Agonist | ~1-2 nM | 100% (reference agonist) | High selectivity for A₁ over A₂A and A₃ receptors. | [2][3] |
| Capadenoson (BAY 68-4986) | Partial Agonist | EC₅₀ = 0.1 nM | Partial agonist activity | High selectivity over A₂A, A₂B, and A₃ receptors. | [4][5] |
| CVT-3619 | Partial Agonist | Not explicitly stated | Partial agonist activity | Binds to A₁ receptors on adipocytes. | [6] |
Experimental Protocols for Specificity Assessment
The gold standard for assessing the in vivo specificity of a compound like this compound involves the use of knockout animal models. Below are detailed methodologies for key experiments that would be essential in such an evaluation.
Radioligand Binding Assays
This in vitro method is crucial for determining the binding affinity of a compound to its intended target and a panel of potential off-targets.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human adenosine A₁ receptor and other adenosine receptor subtypes (A₂A, A₂B, A₃).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A₁) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor activation, in this case, the inhibition of adenylyl cyclase activity.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the adenosine A₁ receptor.
Methodology:
-
Cell Culture: Cells expressing the adenosine A₁ receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) and then incubated with varying concentrations of the agonist (this compound).
-
Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[7][8][9][10]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (concentration for half-maximal response) and the maximal effect (Eₘₐₓ) relative to a full agonist.
In Vivo Specificity Assessment in Knockout Models
Objective: To confirm that the physiological effects of this compound are mediated solely through the adenosine A₁ receptor.
Methodology:
-
Animal Models: Adenosine A₁ receptor knockout (A₁R-KO) mice and their wild-type (WT) littermates are used.
-
Drug Administration: this compound is administered to both WT and A₁R-KO mice at a dose expected to elicit a physiological response based on in vitro potency.
-
Phenotypic Analysis: A relevant physiological or behavioral endpoint known to be modulated by A₁ receptor activation is measured. Examples include:
-
Cardiovascular: Heart rate and blood pressure monitoring.
-
Neurological: Seizure susceptibility testing (e.g., using PTZ or kainic acid).[11]
-
Analgesia: Nociceptive threshold measurement (e.g., hot plate or tail-flick test).
-
-
Data Analysis: The response to this compound in WT mice is compared to the response (or lack thereof) in A₁R-KO mice. A specific agonist should elicit a response in WT animals that is absent or significantly attenuated in KO animals.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Figure 1: Experimental workflow for assessing agonist specificity using knockout models.
Figure 2: Simplified signaling pathway of the adenosine A₁ receptor.
Conclusion and Future Directions
The available in vitro data characterizes this compound as a partial agonist for the human adenosine A₁ receptor. However, a comprehensive assessment of its specificity is currently limited by the lack of published studies in adenosine A₁ receptor knockout models. Such studies are indispensable for unequivocally demonstrating that the in vivo effects of this compound are mediated exclusively through its intended target.
Future research should prioritize the evaluation of this compound in A₁R-KO mice, alongside a comprehensive selectivity profiling against other adenosine receptor subtypes and a broader panel of GPCRs. This will not only solidify the understanding of this compound's mechanism of action but also provide the necessary preclinical data to support its potential development as a therapeutic agent. The experimental frameworks provided in this guide offer a robust approach for conducting these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-cyclopentyladenosine impairs passive avoidance retention by selective action at A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for LUF5831
This document provides immediate safety and logistical information for the handling and disposal of LUF5831 (CAS No. 333963-57-8), a non-adenosine agonist of the adenosine (B11128) A1 receptor. The following procedures are intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, these guidelines are based on general best practices for handling research chemicals.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 333963-57-8[1][2][3] |
| Molecular Formula | C15H12N4O2S[1][3] |
| Molecular Weight | 312.35 g/mol [1][3] |
| Description | Non-adenosine agonist with an affinity of Ki=18 nM for adenosine A1 receptor.[1][3] |
| Shipping | Typically shipped at room temperature.[3] |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis.[3] |
Experimental Protocol: Proper Disposal of this compound
The following is a general step-by-step protocol for the disposal of this compound. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate this compound waste from other chemical waste to avoid unintended reactions.
3. Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a designated, properly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
4. Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "333963-57-8," and the approximate concentration and quantity.
5. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
6. Final Disposal:
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Belzona® 5831
This document provides immediate, essential safety and logistical information for handling Belzona® 5831, a two-part epoxy coating system. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe operational handling and disposal. Belzona® 5831 consists of two components: Belzona® 5831 (ST-BARRIER) Base and Belzona® 5831 (ST-BARRIER) Solidifier. It is imperative to handle both components with care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The required PPE for handling both the Base and Solidifier components of Belzona® 5831 is summarized in the table below.
| PPE Category | Belzona® 5831 (ST-BARRIER) BASE | Belzona® 5831 (ST-BARRIER) SOLIDIFIER | Rationale |
| Eye Protection | Safety spectacles or goggles conforming to EN 166.[1] | Safety spectacles or goggles conforming to EN 166.[2] | Protects against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Nitrile rubber, medium-heavy weight gauntlet type gloves (EN 374).[1] | Nitrile rubber, medium-heavy weight gauntlet type gloves (EN 374). For small quantities, lightweight disposable gloves are suitable.[2] | Prevents skin contact which can cause irritation, allergic reactions, and severe burns with the Solidifier.[1][2] |
| Skin and Body Protection | Synthetic polyethylene (B3416737) coveralls (e.g., Tyvek PRO-TECH®) or equivalent (EN 13034 Type 6) for standard applications. Cotton overalls for small quantities.[1] | Synthetic polyethylene coveralls (e.g., Tyvek PRO-TECH®) or equivalent (EN 13034 Type 6).[2] | Minimizes skin exposure. The Solidifier can cause severe skin burns.[2] |
| Respiratory Protection | Not normally required with adequate ventilation. Consider the hazards of the Solidifier when mixing.[1] | A supplied-air respirator must be worn in confined or poorly-ventilated spaces.[2] Do not breathe vapors.[2] | Protects against inhalation of vapors which can be harmful.[2] |
Operational and Disposal Plans
Handling and Storage
Storage:
-
Store both Base and Solidifier components in a dry, well-ventilated place between 5°C and 30°C.[1][2]
-
Keep containers tightly closed and away from sources of heat, ignition, and direct sunlight.[1][2]
-
Store separately from oxidizing agents, and strongly alkaline or acidic materials.[1][2]
Handling:
-
Ensure adequate ventilation. Open and mix components in a well-ventilated area.[1][2]
-
Contaminated clothing should be removed, and skin washed with soap and water.[1]
First Aid Measures
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with water.[2] For the Base component, wash thoroughly with soap and water.[1] Seek medical attention if irritation persists.[1]
-
If in Eyes: Remove contact lenses if present. Rinse cautiously with water for several minutes.[1][2] Immediately call a poison center or doctor.[2]
-
If Inhaled (Solidifier): Move to fresh air. Seek medical attention if you feel unwell.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill and Disposal Procedures
Spill Cleanup:
-
Exclude non-essential personnel and stay upwind of the spill.[1][2]
-
Contain the spill with non-combustible absorbent materials (e.g., sand, earth, vermiculite).[1][2]
-
Collect the spilled material into a suitable, labeled container.[1][2]
-
Clean the affected surface with a water and detergent mixture.[1][2]
Disposal:
-
Unreacted Product: Dispose of unreacted Base and Solidifier as hazardous chemical waste in accordance with national regulations.[1]
-
Cured Product: Once fully cured, the reacted product, along with contaminated mixing boards, applicators, and nominally empty containers, can be disposed of as non-hazardous waste.[1]
Experimental Workflow for Handling Belzona® 5831
The following diagram outlines the standard operating procedure for the safe handling of Belzona® 5831 from preparation to final disposal.
Caption: Workflow for safe handling of Belzona® 5831.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
